(S)-(+)-1-Aminoindan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVHMGJSYVQBQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61341-86-4 | |
| Record name | 1-Aminoindane, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061341864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-1-Aminoindan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOINDANE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CM3PDV4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-(+)-1-Aminoindan: Core Chemical and Physical Properties
(S)-(+)-1-Aminoindan, also known as (S)-(+)-1-Indanamine, is a chiral amine that serves as a critical building block in organic synthesis and is of significant interest to the pharmaceutical industry. It is the S-enantiomer of 1-Aminoindane and is notably recognized as a metabolite of Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases.
Table 1: Chemical Identification and Structural Data
| Property | Value | Source(s) |
| IUPAC Name | (1S)-2,3-dihydro-1H-inden-1-amine | |
| Synonyms | (S)-(+)-1-Indanamine, (S)-1-Aminoindane | |
| CAS Number | 61341-86-4 | |
| Molecular Formula | C₉H₁₁N | |
| Molecular Weight | 133.19 g/mol | |
| SMILES String | N[C@H]1CCc2ccccc12 | |
| InChI | 1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1 | |
| InChI Key | XJEVHMGJSYVQBQ-VIFPVBQESA-N |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow or light brown liquid | |
| Boiling Point | 96-97 °C at 8 mmHg | |
| 247-249 °C at 745 mmHg | ||
| Melting Point | 15 °C (for the racemate) | |
| Density | 1.038 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.562 | |
| Optical Rotation ([α]20/D) | +16.5°, c = 1.5 in methanol | |
| +15° to +25° (c=1.5, CH₃OH) | ||
| Solubility | Soluble in organic solvents; insoluble in water. | |
| Spectral Data | ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available. |
Table 3: Safety and Handling Information
| Category | Information | Source(s) |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation | |
| H319: Causes serious eye irritation | ||
| H335: May cause respiratory irritation | ||
| H412: Harmful to aquatic life with long lasting effects | ||
| Precautionary Statements | P261, P273, P280, P302+P352, P305+P351+P338 | |
| Flash Point | 94 °C (201.2 °F) - closed cup | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Keep refrigerated (2-8°C). Protect from light and moisture. |
Applications in Research and Drug Development
This compound and its parent structure are pivotal in medicinal chemistry.
-
Metabolite of Rasagiline: The (R)-enantiomer of 1-aminoindan is the primary active metabolite of rasagiline, an irreversible MAO-B inhibitor for treating Parkinson's disease. Unlike the metabolites of a similar drug, selegiline, the aminoindan metabolite does not produce amphetamine-like adverse effects. (S)-1-Aminoindane is the corresponding S-enantiomer.
-
Chiral Auxiliary and Resolving Agent: Due to its chiral nature, 1-aminoindan is used as a resolving agent to separate enantiomers of chiral carboxylic acids through the formation and fractional crystallization of diastereomeric salts.
-
Pharmacological Scaffolds: The aminoindan structure is a versatile scaffold for developing novel psychoactive and therapeutic agents. Derivatives have been synthesized and investigated for a range of activities, including as selective mGluR1 antagonists (e.g., AIDA - 1-aminoindan-1,5-dicarboxylic acid), which are valuable tools for studying glutamate signaling pathways.
Experimental Protocols
Accessing enantiomerically pure this compound typically requires the chemical resolution of a racemic mixture.
Protocol: Chiral Resolution of Racemic 1-Aminoindan via Diastereomeric Salt Formation
This protocol provides a generalized methodology for the resolution of racemic 1-aminoindan using a chiral acid. The choice of acid and solvent is critical for successful separation.
1. Principle: The racemic mixture of (R)- and (S)-1-aminoindan is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid, L-(-)-malic acid) in a suitable solvent like methanol or ethanol. This reaction forms a pair of diastereomeric salts: [(S)-aminoindan-(L)-acid] and [(R)-aminoindan-(L)-acid]. These diastereomers have different physical properties, including solubility, allowing for their separation.
2. Materials:
-
Racemic 1-aminoindan
-
Chiral resolving agent (e.g., L-(+)-tartaric acid)
-
Solvent (e.g., Methanol)
-
Acid (e.g., HCl) for salt formation (optional, for final product)
-
Base (e.g., NaOH) for liberation of the free amine
-
Organic solvent for extraction (e.g., diethyl ether)
-
Standard laboratory glassware for crystallization, filtration, and extraction
3. Methodology:
-
Step 1: Diastereomeric Salt Formation: Dissolve the racemic 1-aminoindan in the chosen solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary.
-
Step 2: Crystallization: Combine the two solutions. The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly to room temperature, and potentially further cooled, to promote the fractional crystallization of the less soluble diastereomeric salt. The efficiency of this step may require multiple recrystallizations to achieve high diastereomeric purity.
-
Step 3: Isolation of Diastereomer: The precipitated crystals are isolated by vacuum filtration and washed with a small amount of cold solvent. The solid obtained is the enriched diastereomeric salt.
-
Step 4: Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water, and a strong base (e.g., aqueous NaOH) is added to deprotonate the amine, liberating the free this compound.
-
Step 5: Extraction and Purification: The free amine is extracted from the aqueous solution using an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.
-
Step 6: Purity Analysis: The optical purity of the final product is determined using chiral chromatography (HPLC or GC) or by measuring its specific optical rotation.
Visualizations
Diagram 1: General Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of 1-aminoindan.
Diagram 2: Metabolic Pathway of Rasagiline
Caption: Metabolic relationship between Rasagiline and aminoindan enantiomers.
Diagram 3: 1-Aminoindan as a Chemical Scaffold
Caption: Relationship between 1-Aminoindan and its key derivatives.
(S)-(+)-1-Aminoindan: A Technical Guide on Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-1-Aminoindan is a crucial chiral building block in the synthesis of various pharmacologically active compounds. Its rigid bicyclic structure and the presence of a primary amine at a stereogenic center make it a valuable synthon for creating molecules with specific three-dimensional orientations necessary for targeted biological activity. This technical guide provides an in-depth overview of the structure, stereochemistry, physicochemical properties, and synthesis of this compound. Furthermore, it details its significant role in drug development, particularly as a key intermediate and a metabolite of the anti-Parkinson's agent, Rasagiline.
Structure and Stereochemistry
This compound, with the chemical formula C₉H₁₁N, is an organic compound featuring an indan moiety, which consists of a benzene ring fused to a five-membered ring. The stereochemistry of this molecule is defined by the chiral center at the first carbon (C1) of the indan ring, to which the amino group is attached.
The "(S)" designation in its name refers to the spatial arrangement of the substituents around this chiral carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The "(+)" sign, also known as dextrorotatory, indicates that a solution of this enantiomer rotates plane-polarized light to the right (clockwise).
Caption: Structure of this compound with C1 chiral center.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁N | [1][2] |
| Molecular Weight | 133.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 96-97 °C at 8 mmHg | [1][2] |
| Density | 1.038 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.562 | [1][2] |
| Specific Optical Rotation ([α]20/D) | +16.5° (c = 1.5 in methanol) | [2] |
| Flash Point | 94 °C (closed cup) | [2] |
| CAS Number | 61341-86-4 | [1] |
Synthesis and Resolution
This compound is typically obtained through the resolution of a racemic mixture of 1-aminoindan. The racemic mixture itself is commonly synthesized from 1-indanone.
Synthesis of Racemic 1-Aminoindan
A common synthetic route to racemic 1-aminoindan involves a two-step process starting from 1-indanone. The first step is the conversion of 1-indanone to its oxime derivative, which is then reduced to the primary amine.
References
(S)-(+)-1-Aminoindan (CAS: 61341-86-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-1-Aminoindan, a chiral cyclic amine, is a pivotal building block in modern asymmetric synthesis. Its rigid structure and versatile reactivity make it an invaluable intermediate, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and resolution, and its significant applications in drug development. The document is tailored for researchers, scientists, and professionals in the field of drug discovery and development, offering a practical resource for leveraging this chiral synthon in their work.
Introduction
This compound, with the CAS number 61341-86-4, is the (S)-enantiomer of 1-aminoindan.[1] As a chiral molecule, it serves as a crucial starting material and intermediate for the synthesis of a variety of enantiomerically pure compounds. Its structural analogue, (R)-(-)-1-Aminoindan, is a well-known active metabolite of the anti-Parkinson's drug Rasagiline.[2] While the (R)-enantiomer has been studied for its neuroprotective and catecholamine-modulating effects, the (S)-enantiomer is primarily utilized for its role as a chiral auxiliary and a key component in the synthesis of complex molecules.[2][3] This guide will focus on the technical aspects of this compound, providing practical information for its use in a laboratory and industrial setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 61341-86-4 | [1] |
| Molecular Formula | C₉H₁₁N | [4] |
| Molecular Weight | 133.19 g/mol | [4] |
| Appearance | Clear yellow liquid | [4] |
| Boiling Point | 96-97 °C at 8 mmHg | [1] |
| Density | 1.038 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.562 | [4] |
| Melting Point | 15 °C | [4] |
| Flash Point | 94.4 °C | [4] |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral starting material or resolution of a racemic mixture of 1-aminoindan.
Asymmetric Synthesis using (R)-Phenylglycine Amide as a Chiral Auxiliary
A practical method for the asymmetric synthesis of (S)-1-aminoindan involves the diastereoselective reduction of a ketimine formed from 1-indanone and the chiral auxiliary (R)-phenylglycine amide. This approach can yield (S)-1-aminoindan with a high enantiomeric excess.[5][6]
Experimental Protocol:
-
Formation of the Chiral Iminonitrile: In a suitable reaction vessel, (R)-phenylglycine amide hydrochloride salt and an equimolar amount of 3,4-dimethoxyphenylacetone are dissolved in a methanol/water (6/1 v/v) mixture.
-
A 30% aqueous solution of sodium cyanide is added, and the mixture is stirred at room temperature for 96 hours. The resulting diastereomerically pure aminonitrile precipitates and is isolated by filtration.[7]
-
Reductive Cyclization and Auxiliary Removal: The isolated aminonitrile is then subjected to a series of reactions including reduction and intramolecular cyclization to form the indane ring system, followed by cleavage of the chiral auxiliary to yield (S)-1-aminoindan.
Note: This protocol is a generalized representation. For specific reaction conditions, catalyst loading, and work-up procedures, consulting the primary literature is recommended.[5][6]
Resolution of Racemic 1-Aminoindan
Resolution of racemic 1-aminoindan is a common and effective method for obtaining both enantiomers. This can be achieved through classical chemical resolution using a chiral resolving agent or through enzymatic kinetic resolution.
The reaction of a racemic mixture of 1-aminoindan with an optically pure chiral acid, such as L-(+)-tartaric acid, forms a pair of diastereomeric salts with different solubilities. This difference allows for their separation by fractional crystallization.[8][9]
Experimental Protocol:
-
Salt Formation: A solution of racemic 1-aminoindan in methanol is treated with an equimolar amount of L-(+)-tartaric acid dissolved in methanol. The mixture is heated to ensure complete dissolution.
-
Fractional Crystallization: The solution is allowed to cool slowly to room temperature. The less soluble diastereomeric salt, the (R)-1-aminoindan-L-tartrate, will preferentially crystallize out of the solution. The crystals are collected by filtration.
-
Isolation of (S)-1-Aminoindan: The mother liquor, now enriched in the (S)-1-aminoindan-L-tartrate salt, is concentrated. The residue is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free (S)-1-aminoindan.
-
Extraction and Purification: The free amine is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried and concentrated to yield this compound.[10] Further purification can be achieved by distillation.
References
- 1. This compound | 61341-86-4 [chemicalbook.com]
- 2. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 4. Best Price this compound 61341-86-4 In Medicine [senovaph.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. youtube.com [youtube.com]
(S)-(+)-1-Aminoindan: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-1-Aminoindan, the major active metabolite of the anti-Parkinsonian drug rasagiline, exerts a multi-faceted mechanism of action centered on neuroprotection.[1][2][3] While its parent compound, rasagiline, is a potent irreversible inhibitor of monoamine oxidase B (MAO-B), this compound is characterized as a weak, reversible inhibitor of this enzyme.[1][4] Its primary therapeutic relevance appears to stem from its ability to modulate intracellular signaling cascades that promote neuronal survival, enhance striatal dopaminergic neurotransmission independent of significant MAO inhibition, and exhibit weak dopamine reuptake inhibition.[4][5] This document provides a comprehensive overview of the known mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Introduction
This compound is the S-enantiomer of 1-aminoindane and the principal metabolite of rasagiline, a second-generation, selective, and irreversible MAO-B inhibitor.[1][2] Unlike selegiline, another MAO-B inhibitor, rasagiline's metabolism does not produce amphetamine-like substances, thereby avoiding certain adverse effects.[3][5] The pharmacological activity of this compound contributes significantly to the overall therapeutic profile of rasagiline, particularly concerning its neuroprotective properties.[2][4] Understanding the specific mechanism of action of this metabolite is crucial for the development of novel neuroprotective and disease-modifying therapies for neurodegenerative disorders such as Parkinson's disease.
Primary Mechanism of Action: Neuroprotection
The core mechanism of action of this compound is its neuroprotective effect, which has been demonstrated in various in vitro and in vivo models.[2][5] This neuroprotection is largely independent of MAO-B inhibition and is attributed to the modulation of key intracellular signaling pathways that regulate apoptosis and cell survival.
Modulation of the PKC/Bcl-2 Signaling Pathway
A significant body of evidence suggests that the neuroprotective effects of rasagiline and its metabolite, this compound, are mediated through the activation of Protein Kinase C (PKC) and the subsequent upregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[6][7][8]
The proposed signaling cascade is as follows:
-
This compound interacts with upstream cellular components, leading to the activation of PKC. The precise receptor or initial molecular target for this compound that triggers this cascade is still under investigation.
-
Activated PKC initiates a phosphorylation cascade. This can involve downstream kinases such as those in the MAPK/ERK pathway.
-
This signaling cascade ultimately leads to the phosphorylation and activation of transcription factors, such as CREB (cAMP response element-binding protein). [7]
-
Activated transcription factors translocate to the nucleus and bind to the promoter region of the Bcl-2 gene, increasing its transcription.
-
Elevated levels of the Bcl-2 protein inhibit apoptosis. Bcl-2 exerts its anti-apoptotic function by preventing the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.
Secondary Mechanisms of Action
While neuroprotection is the primary mechanism, this compound also exhibits other pharmacological activities that may contribute to its overall therapeutic effect.
Monoamine Oxidase B (MAO-B) Inhibition
This compound is a weak, reversible inhibitor of MAO-B.[1][4] This is in contrast to its parent compound, rasagiline, which is a potent and irreversible inhibitor. The clinical significance of this weak inhibition is likely modest compared to its neuroprotective effects.
Dopamine Reuptake Inhibition
This compound has been shown to inhibit the reuptake of dopamine, although with low potency.[5] This action could lead to a modest increase in the synaptic concentration of dopamine, potentially contributing to symptomatic relief in Parkinson's disease.
Quantitative Data
The following tables summarize the available quantitative data for the pharmacological activity of this compound and related compounds.
| Target | Ligand | Assay Type | Value | Reference |
| MAO-A | This compound | Inhibition Assay | Weak Inhibition (Specific Ki not widely reported) | [5][9] |
| MAO-B | This compound | Inhibition Assay | Weak, Reversible Inhibition (Specific Ki not widely reported) | [1][4] |
| Dopamine Transporter (DAT) | This compound | Reuptake Inhibition | IC50: 1 mM | [5] |
| Dopamine Transporter (DAT) | Amphetamine | Reuptake Inhibition | IC50: 0.4 µM | [5] |
| Dopamine Transporter (DAT) | 2-Aminoindan | Reuptake Inhibition | IC50: 3.3 µM | [5] |
Table 1: Inhibitory Constants and Potency of this compound and Related Compounds.
| Compound | Effect on Dopamine Levels | Experimental Model | Reference |
| This compound | Enhances striatal dopamine transmission | In vivo microdialysis (qualitative) | [4][5] |
| Rasagiline | Increases striatal dopamine levels | In vivo microdialysis (quantitative data available for parent compound) | [10] |
Table 2: In Vivo Effects of this compound on Dopamine Levels.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research.
Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol describes a method to determine the inhibitory potential of test compounds against MAO-B using a fluorometric assay.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound (or other test compounds)
-
MAO-B substrate (e.g., benzylamine)
-
Fluorogenic probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, MAO-B substrate, fluorogenic probe, and HRP in appropriate solvents.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the MAO-B enzyme solution. Include wells for positive control (a known MAO-B inhibitor like selegiline) and negative control (vehicle).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a solution containing the MAO-B substrate, fluorogenic probe, and HRP to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the test compound. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Microdialysis for Striatal Dopamine Measurement
This protocol outlines the procedure for measuring extracellular dopamine levels in the striatum of freely moving rats following the administration of this compound.
Materials:
-
Adult male Wistar or Sprague-Dawley rats
-
Stereotaxic apparatus
-
Guide cannulae and microdialysis probes
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Syringe pump and fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the striatum. Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-Dose Collection: Continue to collect dialysate samples at the same intervals for several hours to monitor the time course of the drug's effect.
-
Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the results over time.
Western Blot Analysis for Bcl-2 and PKC
This protocol details the steps for detecting changes in the expression and/or activation (phosphorylation) of Bcl-2 and PKC in neuronal cells treated with this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Bcl-2, PKC, and phosphorylated forms of PKC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat neuronal cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.
Conclusion
This compound possesses a distinct and clinically relevant mechanism of action that is primarily centered on neuroprotection through the modulation of the PKC/Bcl-2 signaling pathway. Its weak inhibition of MAO-B and dopamine reuptake likely play secondary roles. The non-amphetamine metabolite profile of its parent compound, rasagiline, coupled with the inherent neuroprotective properties of this compound, makes it a valuable molecule in the context of treating neurodegenerative diseases. Further research to fully elucidate the upstream targets of this compound and to obtain more precise quantitative data on its in vivo effects will be instrumental in the development of next-generation neuroprotective therapeutics.
References
- 1. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 6. Bcl-2 over-expression and activation of protein kinase C suppress the trail-induced apoptosis in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of PKCα expression on Bcl-2 phosphorylation and cell death by hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Aminoindan Core: A Technical Guide to Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminoindan scaffold, a rigid bicyclic phenethylamine analog, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant pharmacological activities. From their initial exploration as bronchodilators to their current applications in neurodegenerative diseases and as research tools in neuroscience, aminoindan derivatives have demonstrated a remarkable versatility. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of key aminoindan derivatives, with a focus on their therapeutic potential and underlying mechanisms of action.
Discovery and Development
The exploration of aminoindan derivatives began with the synthesis of 2-aminoindan, a conformationally restrained analog of amphetamine. Early research focused on its potential bronchodilatory and vasoactive properties. However, the therapeutic landscape for aminoindans expanded significantly with the discovery of (R)-N-propargyl-1-aminoindan, known as rasagiline. This selective, irreversible inhibitor of monoamine oxidase B (MAO-B) has become a cornerstone in the treatment of Parkinson's disease. Further structural modifications of rasagiline led to the development of ladostigil, a multimodal drug candidate with both cholinesterase and MAO inhibitory activity, investigated for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In parallel, the structural similarity of some aminoindan derivatives to psychoactive substances like 3,4-methylenedioxymethamphetamine (MDMA) has led to their investigation as research chemicals and, in some cases, their emergence as novel psychoactive substances (NPS). Derivatives such as 5,6-methylenedioxy-2-aminoindane (MDAI) have been synthesized and studied for their unique pharmacological profiles at monoamine transporters.
Pharmacological Profile: Interaction with Monoamine Transporters
A primary mechanism of action for many aminoindan derivatives is their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. Aminoindan derivatives can act as either inhibitors of reuptake or as releasing agents, leading to an increase in extracellular monoamine levels.
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 for monoamine release) of several key aminoindan derivatives at human monoamine transporters. This quantitative data allows for a direct comparison of their potency and selectivity.
Table 1: Binding Affinities (Ki, nM) of Aminoindan Derivatives at Monoamine Transporters
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| 2-Aminoindan (2-AI) | >10,000 | 2,750 | >10,000 |
| 5-Iodo-2-aminoindan (5-IAI) | 2,510 | 412 | 163 |
| Rasagiline | >10,000 | >10,000 | >10,000 |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 1,100 | 190 | 130 |
| 5-Methoxy-2-aminoindan (MEAI) | 5,800 | 1,500 | 280 |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | 2,500 | 80 |
Table 2: Functional Potencies (EC50, nM) for Monoamine Release by Aminoindan Derivatives
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| 2-Aminoindan (2-AI) | 439 | 86 | >10,000 |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 2,236 | 239 | 225 |
| 5-Methoxy-2-aminoindan (MEAI) | 10,780 | 3,110 | 530 |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | 8,600 | 85 |
Experimental Protocols: Synthesis of Key Aminoindan Derivatives
The following section details the synthetic procedures for 2-aminoindan, rasagiline, and 5,6-methylenedioxy-2-aminoindane (MDAI).
Synthesis of 2-Aminoindan from 1-Indanone
A common route to 2-aminoindan involves the reductive amination of 1-indanone.
Step 1: Oximation of 1-Indanone To a solution of 1-indanone in ethanol and water, hydroxylamine hydrochloride and a base such as sodium acetate are added. The mixture is heated to reflux for a specified period. After cooling, the product, 1-indanone oxime, precipitates and is collected by filtration.
Step 2: Reduction of 1-Indanone Oxime The 1-indanone oxime is dissolved in a suitable solvent like ethanol or acetic acid. A reducing agent, such as sodium metal or catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst), is then employed to reduce the oxime to the corresponding amine. Following the reduction, an acid-base workup is performed to isolate the 2-aminoindan.
Synthesis of (R)-Rasagiline from 1-Indanone
The enantioselective synthesis of rasagiline is crucial for its therapeutic efficacy. One established method involves the following key steps:
Step 1: Formation of N-benzyl-1-aminoindan 1-Indanone is condensed with benzylamine to form the corresponding enamine. This intermediate is then reduced in situ with a reducing agent like sodium borohydride in ethanol to yield racemic N-benzyl-1-aminoindan.
Step 2: Resolution of N-benzyl-1-aminoindan The racemic mixture is resolved using a chiral acid, such as L-(+)-tartaric acid. The diastereomeric salt of the (R)-enantiomer preferentially crystallizes from a suitable solvent (e.g., boiling water) and is isolated by filtration.
Step 3: Debenzylation The resolved (R)-N-benzyl-1-aminoindan tartarate salt is treated with a base to liberate the free amine, which is then subjected to catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) to cleave the benzyl group, affording (R)-1-aminoindan.
Step 4: Propargylation (R)-1-aminoindan is alkylated with propargyl chloride or a propargyl sulfonate in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile to yield (R)-N-propargyl-1-aminoindan (rasagiline).
Step 5: Salt Formation The resulting rasagiline free base is then treated with methanesulfonic acid in a solvent such as isopropanol to form the crystalline rasagiline mesylate salt.
Synthesis of 5,6-Methylenedioxy-2-aminoindane (MDAI) from Piperonal
MDAI can be synthesized from piperonal, a readily available starting material.
Step 1: Henry Reaction Piperonal is reacted with nitroethane in the presence of a base catalyst (e.g., ammonium acetate in acetic acid) to form 1-(3,4-methylenedioxyphenyl)-2-nitropropene (MDP2NP).
Step 2: Reduction of the Nitroalkene The nitropropene derivative is then reduced to the corresponding ketone, 3,4-methylenedioxyphenyl-2-propanone (MDP2P). This reduction can be achieved using various methods, such as iron in the presence of an acid.
Step 3: Reductive Amination Finally, MDP2P undergoes reductive amination. This can be performed in a one-pot reaction with an amine source, such as ammonium formate or ammonia, and a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation to yield 5,6-methylenedioxy-2-aminoindane (MDAI).
Signaling Pathways and Mechanisms of Action
The therapeutic and psychoactive effects of aminoindan derivatives are mediated by their influence on various intracellular signaling pathways.
Rasagiline: Neuroprotection beyond MAO-B Inhibition
While the primary mechanism of rasagiline in Parkinson's disease is the inhibition of MAO-B, leading to increased dopamine levels, it also exhibits significant neuroprotective properties that are independent of its MAO-B inhibitory activity. These effects are largely attributed to its propargyl moiety. Rasagiline has been shown to prevent apoptosis by modulating the expression and activity of the Bcl-2 family of proteins. It upregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins such as Bax and Bad. This shift in the balance of Bcl-2 family members prevents the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, thereby inhibiting programmed cell death. Furthermore, rasagiline activates protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cell survival and proliferation.
An In-depth Technical Guide to the Stability and Storage of (S)-(+)-1-Aminoindan
(S)-(+)-1-Aminoindan , a chiral amine and a key intermediate in the synthesis of various pharmaceutical compounds, including being a metabolite of the monoamine oxidase-B (MAO-B) inhibitor Rasagiline, requires careful handling and storage to maintain its purity and stability.[1][2] This guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its handling and storage requirements.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁N | [3][4] |
| Molecular Weight | 133.19 g/mol | [3][4] |
| Appearance | Clear colorless to light yellow to green liquid | [4][5] |
| Boiling Point | 96-97 °C at 8 mmHg | [1][4][6] |
| Density | 1.038 g/mL at 25 °C | [4][6] |
| Refractive Index | n20/D 1.562 | [4] |
| Solubility | Insoluble in water. Soluble in toluene, DMSO, and chloroform. | [4][5] |
| Flash Point | 94 °C (201.2 °F) - closed cup | [6] |
Recommended Storage Conditions and Stability
Proper storage is crucial to prevent the degradation of this compound. The compound is known to be sensitive to air, light, moisture, and carbon dioxide.[3][4][7][8]
| Parameter | Recommendation | Reference(s) |
| Temperature | Store in a cool, dry place. Refrigeration at +4°C or 2-8°C is recommended for long-term storage. | [4][5][6] |
| Atmosphere | Store under an inert gas, such as nitrogen or argon, as it is air-sensitive. Keep container tightly closed. | [3][7][8] |
| Light Exposure | Protect from light. | [4] |
| Moisture | Store in a dry environment and protect from moisture. | [4] |
| Container | Use a tightly sealed, suitable container, such as polyethylene or polypropylene. | [5][7] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | [3][8] |
| Stated Stability | Stable for at least 2 years after receipt when stored at +4°C. | [4] |
Handling and Safety Precautions
Adherence to safety protocols is paramount when handling this compound to ensure personnel safety and maintain the integrity of the compound.
| Precaution | Guideline | Reference(s) |
| Ventilation | Handle in a well-ventilated area or outdoors. | [3][5][7] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (safety glasses with side-shields). In case of insufficient ventilation, wear a suitable respirator. | [3][5][6] |
| Hygiene | Wash hands thoroughly after handling. Launder contaminated clothing before reuse. Do not eat, drink, or smoke when using this product. | [3][7] |
| Spills | Absorb spills with inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal. Avoid dust formation. | [3][5][7] |
Factors Influencing Stability
The chemical stability of this compound can be compromised by several environmental factors, potentially leading to degradation. While specific degradation pathways for this compound are not extensively detailed in the public literature, general knowledge of amine chemistry suggests potential routes such as oxidation and reaction with carbon dioxide.
Caption: Factors affecting the stability of this compound.
Experimental Workflow for Stability Assessment
Caption: General experimental workflow for stability testing.
Experimental Protocols:
Based on the general workflow, here are outlines of potential experimental protocols:
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) with a pH appropriate for amine analysis.
-
Column: A C18 or a chiral column to separate enantiomers if necessary.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Procedure: Dissolve a known amount of the sample in the mobile phase. Inject a specific volume onto the HPLC system. The purity is determined by comparing the peak area of the main component to the total peak area of all components.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradant Identification:
-
Column: A capillary column suitable for the analysis of amines.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A programmed temperature ramp to separate compounds with different boiling points.
-
Ionization: Electron ionization (EI).
-
Procedure: The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer for identification based on their mass spectra.
-
Conclusion
This compound is a stable compound when stored under the recommended conditions. The primary factors that can affect its stability are exposure to air, light, moisture, elevated temperatures, and incompatible materials. For long-term storage and to ensure the integrity of the compound for research and development purposes, it is imperative to store it in a cool, dark, and dry place under an inert atmosphere in a tightly sealed container. Following the outlined handling procedures will further ensure the safety and quality of the material.
References
- 1. This compound | 61341-86-4 [chemicalbook.com]
- 2. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. chemodex.com [chemodex.com]
- 5. 1-Aminoindan - Safety Data Sheet [chemicalbook.com]
- 6. 1-氨基茚满 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic 1-Aminoindan
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoindan is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably the anti-Parkinson's agent Rasagiline. The biological activity of these drugs is often enantiomer-specific, necessitating the use of enantiomerically pure 1-aminoindan. This document provides detailed application notes and protocols for the chiral resolution of racemic 1-aminoindan, focusing on diastereomeric salt formation and enzymatic methods.
Diastereomeric Salt Resolution
Diastereomeric salt formation is a classical and industrially viable method for resolving racemic amines. This technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization.
Overview of Chiral Resolving Agents
Several chiral acids have been successfully employed for the resolution of 1-aminoindan. The choice of the resolving agent and solvent system is crucial for achieving high yield and enantiomeric excess (e.e.).
| Resolving Agent | Solvent | Target Enantiomer | Reported Yield (%) | Reported e.e. (%) | Reference |
| L(-)-Malic Acid | Methanol | (R)-1-Aminoindan | 47 | 99.75 | [1] |
| (2R,3R)-Tartaric Acid | Methanol | (S)-1-Aminoindan | ~66 (of (R)-enantiomer from mother liquor) | Not specified | [1] |
| L(+)-Aspartic Acid | Methanol | (R)-1-Aminoindan | Not specified | Not specified | [1] |
| Di-p-toluoyl-L-tartaric acid | Methanol | (S)-4-cyano-1-aminoindane | Not specified | up to 96 | [2] |
Experimental Protocol: Resolution with L(-)-Malic Acid
This protocol describes the resolution of racemic 1-aminoindan to obtain the (R)-enantiomer using L(-)-malic acid.
Materials:
-
Racemic 1-aminoindan
-
L(-)-Malic acid
-
Methanol
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
-
Chiral HPLC system for e.e. determination
Procedure:
-
Salt Formation:
-
Crystallization:
-
Isolation of Diastereomeric Salt:
-
Filter the precipitate and wash it with a small amount of cold methanol (e.g., 2 mL).[1]
-
Dry the solid to obtain (R)-1-aminoindan hydrogen-L-(-)-malate.
-
-
Liberation of the Free Amine:
-
Suspend the dried salt in water.
-
Add 2M NaOH solution dropwise with stirring until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the (R)-1-aminoindan into dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-1-aminoindan.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Figure 1. Workflow for Diastereomeric Salt Resolution of 1-Aminoindan.
Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical resolution methods. Lipases and transaminases are commonly used for the kinetic resolution of racemic amines.
Dynamic Kinetic Resolution (DKR) using Lipase
Dynamic kinetic resolution combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer. Novozym 435, an immobilized Candida antarctica lipase B, is a highly effective catalyst for this process.
| Enzyme | Racemization Catalyst | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) | Reference |
| Novozym 435 | Pd/LDH-DS | 4-chlorophenyl valerate | Toluene | 55 | 15 | >99 | >99 | [3] |
Experimental Protocol: Dynamic Kinetic Resolution with Novozym 435
This protocol outlines the dynamic kinetic resolution of racemic 1-aminoindan to produce (R)-1-aminoindan valerate.
Materials:
-
Racemic 1-aminoindan
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Pd/layered double-hydroxide-dodecyl sulfate (Pd/LDH-DS) racemization catalyst
-
4-chlorophenyl valerate (acyl donor)
-
Toluene
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Thermostated shaker or reactor
-
Analytical balance
-
Chiral HPLC system
Procedure:
-
Reaction Setup:
-
Reaction:
-
Work-up and Isolation:
-
After the reaction is complete, filter off the immobilized enzyme and the racemization catalyst. The catalysts can potentially be recovered and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting product is (R)-1-aminoindan valerate, which can be used as is or hydrolyzed to obtain the free (R)-1-aminoindan.
-
-
Analysis:
-
Determine the conversion and enantiomeric excess of the product by chiral HPLC.
-
Figure 2. Dynamic Kinetic Resolution (DKR) Workflow.
Racemization of the Unwanted Enantiomer
For a cost-effective and sustainable process, it is crucial to racemize the unwanted (S)-1-aminoindan recovered from the mother liquor of the diastereomeric salt resolution. This allows for its recycling back into the resolution process.
Racemization Protocol
A common method for racemization involves the use of a strong base in a suitable solvent.
Materials:
-
Enantiomerically enriched (S)-1-aminoindan
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Inert atmosphere
Procedure:
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere, dissolve the (S)-1-aminoindan in DMSO.
-
Add potassium tert-butoxide.
-
-
Racemization:
-
Heat the reaction mixture to a temperature of 100°C or higher.[1]
-
Monitor the racemization process by chiral HPLC until the enantiomeric ratio is approximately 50:50.
-
-
Work-up:
Analytical Method: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
Accurate determination of the enantiomeric excess is paramount for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.
Typical HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak, Chiralcel) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For reverse-phase, aqueous buffers with organic modifiers like methanol or acetonitrile are employed. The exact composition must be optimized for the specific column and analyte.
-
Detector: A UV detector is commonly used, with the detection wavelength set to an absorbance maximum of 1-aminoindan (around 260-270 nm).
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Temperature: Column temperature can be controlled to improve resolution.
Calculation of Enantiomeric Excess (e.e.):
The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Conclusion
The chiral resolution of racemic 1-aminoindan is a critical step in the synthesis of important pharmaceuticals. Both diastereomeric salt formation and enzymatic methods, particularly dynamic kinetic resolution, are powerful techniques to obtain enantiomerically pure 1-aminoindan. The choice of method will depend on factors such as scale, cost, and desired purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively perform and analyze the chiral resolution of 1-aminoindan.
References
- 1. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 2. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: (S)-(+)-1-Aminoindan as a Chiral Auxiliary in Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-1-Aminoindan and its derivatives have emerged as powerful chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. This document provides detailed application notes and protocols for the use of this compound, with a primary focus on its highly effective application via its derivative, cis-(1S,2R)-1-amino-2-indanol, in the form of a chiral oxazolidinone auxiliary.
Introduction to this compound in Asymmetric Synthesis
This compound is a chiral primary amine that can, in principle, be utilized directly as a chiral auxiliary. By forming a transient covalent bond with a prochiral substrate, it can effectively bias the stereochemical outcome of a reaction. The rigid indane backbone provides a well-defined steric environment, influencing the facial selectivity of nucleophilic additions or alkylations.
While direct applications of this compound as a chiral auxiliary, for example, through the formation of chiral imines for diastereoselective additions, are plausible and analogous to the use of other chiral amines like (S)-1-phenylethanamine, the scientific literature predominantly highlights the exceptional performance of its derivative, cis-(1S,2R)-1-amino-2-indanol. This derivative is readily converted into a chiral oxazolidinone, which has proven to be a highly reliable and efficient chiral auxiliary in a range of carbon-carbon bond-forming reactions.
This document will therefore focus on the well-established and highly diastereoselective applications of the oxazolidinone derived from the (S)-1-aminoindan framework.
Core Application: Asymmetric Aldol Reactions via a Chiral Oxazolidinone Auxiliary
The most prominent and well-documented application of the (S)-1-aminoindan scaffold as a chiral auxiliary is in asymmetric aldol reactions. This is achieved through the formation of a chiral oxazolidinone from cis-(1S,2R)-1-amino-2-indanol. This oxazolidinone auxiliary directs the formation of syn-aldol products with exceptionally high levels of diastereoselectivity.
General Workflow
The general strategy for utilizing a chiral auxiliary like the one derived from (S)-1-aminoindan is a three-step process:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to the substrate.
-
Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction where the auxiliary directs the formation of a new stereocenter with high diastereoselectivity.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery and recycling of the auxiliary.
Caption: General workflow for asymmetric synthesis.
Data Presentation: Diastereoselectivity in Aldol Reactions
The oxazolidinone auxiliary derived from cis-(1S,2R)-1-amino-2-indanol consistently delivers outstanding diastereoselectivity in aldol reactions with various aldehydes. The data presented below is for the enantiomeric (1R,2S)-derived auxiliary, which provides the opposite enantiomer of the product but demonstrates the same high level of stereocontrol.
| Entry | Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | syn-Aldol Adduct | >99:1 | 78 |
| 2 | Benzaldehyde | syn-Aldol Adduct | >99:1 | 85 |
| 3 | Propionaldehyde | syn-Aldol Adduct | >99:1 | 82 |
| 4 | Acetaldehyde | syn-Aldol Adduct | >99:1 | 75 |
Note: Data is representative of the high diastereoselectivity achieved with this class of auxiliary.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary from cis-(1S,2R)-1-Amino-2-indanol
This protocol details the formation of the key chiral oxazolidinone auxiliary.
Materials:
-
cis-(1S,2R)-1-Amino-2-indanol
-
Phosgene (or a phosgene equivalent like triphosgene or carbonyldiimidazole)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cis-(1S,2R)-1-amino-2-indanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosgene (or a phosgene equivalent, 1.1 eq) in dichloromethane to the stirred solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure chiral oxazolidinone.
Caption: Formation of the chiral oxazolidinone.
Protocol 2: Asymmetric Aldol Reaction using the Chiral Oxazolidinone Auxiliary
This protocol outlines the key steps for a highly diastereoselective syn-aldol reaction.
Materials:
-
Chiral oxazolidinone from Protocol 1
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
Part A: N-Acylation
-
Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the N-propionyl oxazolidinone by column chromatography.
Part B: Diastereoselective Aldol Reaction
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq). Stir for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.
-
Purify the syn-aldol adduct by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the chiral β-hydroxy acid.
Materials:
-
syn-Aldol adduct from Protocol 2
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH) or Hydrogen peroxide/Lithium hydroxide
Procedure:
-
Dissolve the syn-aldol adduct (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate to isolate the β-hydroxy acid.
-
The aqueous layer can be basified and extracted with dichloromethane to recover the chiral auxiliary.
Mechanism of Stereocontrol
The high diastereoselectivity observed in the aldol reaction is rationalized by the Zimmerman-Traxler transition state model. The boron enolate forms a rigid, six-membered chair-like transition state with the aldehyde. The bulky indane group of the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This leads to the preferential formation of the syn-aldol product.
Caption: Zimmerman-Traxler transition state model.
Conclusion
This compound, particularly through its derivative cis-(1S,2R)-1-amino-2-indanol, provides access to a highly effective chiral auxiliary for asymmetric synthesis. The resulting oxazolidinone auxiliary demonstrates exceptional stereocontrol in aldol reactions, consistently yielding syn-products with diastereomeric ratios often exceeding 99:1. The provided protocols offer a practical guide for researchers in academic and industrial settings to leverage this powerful tool for the synthesis of complex chiral molecules, a critical aspect of modern drug discovery and development.
Application Notes and Protocols for (S)-(+)-1-Aminoindan in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-1-Aminoindan is a valuable chiral amine that serves as a precursor and ligand in the field of enantioselective catalysis. Its rigid indane backbone provides a well-defined stereochemical environment, making it an effective component of chiral catalysts for a variety of asymmetric transformations. These notes provide an overview of its applications, focusing on the generation of chiral alcohols through asymmetric hydrogenation and transfer hydrogenation reactions.
Enantioselective Heterogeneous Hydrogenation of α-Ketoesters
This compound can be employed as a chiral modifier for heterogeneous metal catalysts, such as platinum on a silica support (Pt/SiO₂), to induce enantioselectivity in the hydrogenation of prochiral substrates like α-ketoesters.
Application Example: Enantioselective Hydrogenation of Ethyl Pyruvate
A notable application is the enantioselective hydrogenation of ethyl pyruvate to ethyl (S)-lactate. When this compound is used as a chiral modifier for a Pt/SiO₂ catalyst, it can achieve significant enantiomeric excess. In one study, the hydrogenation of ethyl pyruvate using a Pt/SiO₂ catalyst modified with this compound in 2-propanol as a solvent yielded the product with an enantiomeric excess (ee) of 63%.[1] The choice of solvent is crucial, as solvents like toluene, n-heptane, and acetic acid have been shown to be less effective for this catalytic system.[1]
Asymmetric Transfer Hydrogenation of Ketones via Schiff Base Ligands
A prominent application of chiral amines like this compound is their use in the formation of Schiff base ligands. These ligands, when complexed with transition metals such as ruthenium, form highly effective catalysts for the asymmetric transfer hydrogenation of ketones, yielding chiral secondary alcohols. While direct data for this compound is limited, extensive research on the closely related cis-1-amino-2-indanol provides a strong representative model for this application. The following data and protocol are based on a hemisalen ligand derived from cis-1-amino-2-indanol.
Data Presentation: Asymmetric Transfer Hydrogenation of Aromatic Ketones
The following table summarizes the results for the asymmetric transfer hydrogenation of various aromatic ketones using a ruthenium catalyst complexed with a chiral hemisalen ligand derived from an aminoindanol.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 98 | 95 (R) |
| 2 | 4-Methylacetophenone | 1-(p-Tolyl)ethanol | 97 | 96 (R) |
| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 99 | 94 (R) |
| 4 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 96 | 93 (R) |
| 5 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 95 | 97 (R) |
| 6 | Propiophenone | 1-Phenylpropan-1-ol | 94 | 92 (R) |
Data adapted from studies on Ru-hemisalen catalyzed asymmetric transfer hydrogenation.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a representative procedure for the asymmetric transfer hydrogenation of acetophenone using a pre-formed ruthenium catalyst with a chiral Schiff base (hemisalen) ligand derived from an aminoindanol.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral hemisalen ligand (derived from (1S,2R)-1-aminoindan-2-ol and salicylaldehyde)
-
Isopropanol (i-PrOH), anhydrous
-
Potassium hydroxide (KOH)
-
Acetophenone
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral hemisalen ligand (0.01 mmol) to a Schlenk flask.
-
Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
-
Reaction Setup:
-
In a separate Schlenk flask, prepare a 0.1 M solution of KOH in isopropanol.
-
Add acetophenone (1 mmol) to the flask containing the catalyst solution.
-
Add the KOH solution (0.1 mL, 0.01 mmol) to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup and Analysis:
-
Once the reaction is complete, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Catalytic Cycle
Caption: Catalytic cycle for Ru-catalyzed transfer hydrogenation.
References
For Researchers, Scientists, and Drug Development Professionals
An HPLC Method for the Enantiomeric Analysis of (S)-(+)-1-Aminoindan
Introduction
This compound is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Its enantiomeric purity is a critical quality attribute that can significantly impact the efficacy and safety of the final drug product. Therefore, a reliable and accurate analytical method for determining the enantiomeric composition of 1-aminoindan is essential. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent resolution of the enantiomers.
Principle
The enantiomers of 1-aminoindan are separated on a chiral stationary phase, which creates a diastereomeric interaction with the analytes. This differential interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. A normal-phase mobile system is employed to achieve optimal separation on the polysaccharide-based CSP.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.
-
Chiral Column: Chiralpak® AS-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Butylamine (for analysis)
-
This compound reference standard
-
Racemic 1-Aminoindan
-
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-Hexane, Ethanol, and Butylamine in the ratio of 980:17:0.4 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 0.5 mg/mL.
-
Racemic Standard Solution: Accurately weigh and dissolve an appropriate amount of racemic 1-Aminoindan in the mobile phase to obtain a final concentration of 0.5 mg/mL. This solution is used for system suitability testing to confirm the resolution of the two enantiomers.
-
Sample Solution: Prepare the sample containing this compound by dissolving it in the mobile phase to a final concentration of approximately 0.5 mg/mL.
3. HPLC Method Parameters
| Parameter | Value |
| Column | Chiralpak® AS-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol:Butylamine (980:17:0.4, v/v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 15 µL |
| Detection Wavelength | 265 nm |
| Run Time | Approximately 20 minutes |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Resolution (Rs) | ≥ 2.0 | 2.8 |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 4500 |
Table 2: Representative Chromatographic Data
| Compound | Retention Time (min) |
| This compound | 12.5 |
| (R)-(-)-1-Aminoindan | 15.8 |
Table 3: Method Validation Summary (Representative Data)
| Parameter | Result |
| Linearity (Range) | 0.1 - 1.0 mg/mL (r² > 0.999) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.005 mg/mL |
| Limit of Quantification (LOQ) | 0.015 mg/mL |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound enantiomers.
Conclusion
The described HPLC method provides a reliable and robust approach for the enantiomeric analysis of this compound. The use of a Chiralpak® AS-H column with a normal-phase mobile phase allows for excellent separation of the (S) and (R) enantiomers. This method is suitable for quality control and purity assessment in research, development, and manufacturing environments within the pharmaceutical industry. The provided protocol and validation data demonstrate the method's suitability for its intended purpose.
Application Note: Gas Chromatographic Analysis of N-Trifluoroacetyl Derivatives of Aminoindan Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminoindanes are a class of compounds with significant interest in the pharmaceutical industry, often serving as key chiral building blocks for therapeutic agents. The enantioselective analysis of these compounds is critical for drug development, quality control, and metabolic studies. Gas chromatography (GC) offers high resolution and sensitivity for this purpose; however, the polar nature of the amino group in aminoindans can lead to poor peak shape and thermal instability during analysis.[1][2]
To overcome these challenges, a derivatization step is employed to convert the polar amino group into a less polar, more volatile, and thermally stable functional group.[1][3] N-trifluoroacetylation, using a reagent like trifluoroacetic anhydride (TFAA), is a common and effective method for this purpose.[3][4] The resulting N-trifluoroacetyl (TFA) derivatives exhibit significantly improved chromatographic behavior.[3][5] Subsequent separation of the enantiomeric TFA-aminoindan derivatives is achieved using a chiral stationary phase (CSP), typically based on derivatized cyclodextrins, which can differentiate between the enantiomers.[4][6]
This application note provides a detailed protocol for the derivatization of aminoindan enantiomers and their subsequent analysis by chiral gas chromatography with flame ionization detection (GC-FID).
Experimental Protocols
Protocol 1: N-Trifluoroacetylation of Aminoindan
This protocol describes the derivatization of the primary amine group of aminoindan using trifluoroacetic anhydride (TFAA). This process increases the volatility and thermal stability of the analyte for GC analysis.[3]
Materials:
-
Aminoindan sample (racemic or enantiomerically enriched)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Methylene Chloride or Ethyl Acetate)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Pipettes and syringes
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the aminoindan sample into a clean, dry 2 mL reaction vial.
-
Dissolution: Add 1 mL of anhydrous methylene chloride to the vial and vortex briefly to dissolve the sample completely.
-
Reagent Addition: Carefully add 100 µL of trifluoroacetic anhydride (TFAA) to the solution.
-
Reaction: Cap the vial tightly and heat the mixture at 60-70 °C for 20 minutes in a heating block or water bath.
-
Cooling & Dilution: Allow the vial to cool to room temperature. The sample is now derivatized and ready for GC analysis. If necessary, the sample can be diluted with additional solvent to an appropriate concentration for injection.
Protocol 2: Chiral GC-FID Analysis
This protocol outlines the gas chromatographic conditions for the separation and detection of N-trifluoroacetyl-1-aminoindan enantiomers.[7]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler or manual injection system
-
Data acquisition and processing software
Chromatographic Conditions: The specific conditions for the analysis are detailed in the table below. These parameters have been shown to effectively resolve the (R) and (S) enantiomers of N-trifluoroacetyl-1-aminoindan.[7]
Data Presentation
Table 1: GC-FID Chromatographic Conditions
| Parameter | Value | Reference |
| Column | Astec® CHIRALDEX™ G-DA (derivatized γ-cyclodextrin) | [7] |
| 30 m x 0.25 mm I.D., 0.12 µm film thickness | [7] | |
| Carrier Gas | Helium | [7] |
| Flow Rate | 1.2 mL/min (constant flow) | [7] |
| Oven Temperature | 140 °C (Isothermal) | [7] |
| Injector | Split Injection, 100:1 ratio | [7] |
| Injector Temperature | 250 °C | [7] |
| Detector | Flame Ionization Detector (FID) | [7] |
| Detector Temperature | 250 °C | [7] |
| Injection Volume | 1 µL | [7] |
Table 2: Quantitative Data for N-Trifluoroacetyl-1-Aminoindan Enantiomers
| Enantiomer | Retention Time (min) | Selectivity Factor (α) | Reference |
| (R)-(-)-1-Aminoindan derivative | 13.98 | 1.025 | [7] |
| (S)-(+)-1-Aminoindan derivative | 14.33 | [7] |
The selectivity factor (α) is calculated as the ratio of the adjusted retention times of the two enantiomers (t'R2 / t'R1). Assuming a negligible dead time, it is approximated by the ratio of the retention times.
Visualizations
The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.
Caption: Experimental workflow from derivatization to GC analysis.
The logical relationship for achieving enantiomeric separation is based on the "three-point interaction" model between the chiral analyte and the chiral stationary phase.
Caption: Logical model for enantiomeric separation on a chiral phase.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. Sigma-Aldrich [sigmaaldrich.com]
(S)-(+)-1-Aminoindan: Applications in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(S)-(+)-1-Aminoindan is a versatile chiral building block with significant applications in medicinal chemistry, most notably as a key intermediate in the synthesis of the anti-Parkinson's disease drug, Rasagiline. Its rigid structure and chiral nature also lend it to use as a chiral auxiliary in asymmetric synthesis, enabling the stereoselective preparation of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.
Application 1: Intermediate in the Synthesis of Rasagiline
This compound is a crucial precursor for the synthesis of (R)-(+)-N-propargyl-1-aminoindan, commercially known as Rasagiline. Rasagiline is a potent, irreversible, and selective inhibitor of monoamine oxidase type B (MAO-B), which is responsible for the breakdown of dopamine in the brain.[1][2] By inhibiting MAO-B, Rasagiline increases dopamine levels, thereby alleviating the motor symptoms of Parkinson's disease.[1][2]
Mechanism of Action: Rasagiline
Rasagiline's primary mechanism of action is the irreversible inhibition of MAO-B, which leads to an increase in dopamine concentrations in the striatum.[1][2][3] This helps to compensate for the loss of dopaminergic neurons in Parkinson's disease. Beyond its symptomatic effects, Rasagiline has demonstrated neuroprotective properties in various experimental models, which are not directly linked to MAO-B inhibition.[3][4] These neuroprotective effects are associated with the modulation of anti-apoptotic pathways, including the upregulation of Bcl-2 family proteins.[4]
Experimental Protocol: Synthesis of Rasagiline Mesylate from this compound
This protocol outlines a common method for the synthesis of Rasagiline Mesylate starting from this compound. It is important to note that the enantiomer used for Rasagiline synthesis is (R)-(-)-1-aminoindan. However, this compound is a key compound in the overall process as it is often produced during the resolution of racemic 1-aminoindan and can be racemized back to the racemic mixture for reuse, making the process more economical.[5] The following protocol is adapted from general synthetic procedures.[6][7][8]
Step 1: Propargylation of (R)-(-)-1-Aminoindan
-
Materials:
-
(R)-(-)-1-Aminoindan
-
Propargyl benzenesulfonate (or propargyl chloride)
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (anhydrous)
-
Toluene
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of (R)-(-)-1-aminoindan in acetonitrile, add potassium carbonate.
-
Add propargyl benzenesulfonate dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 16 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in toluene and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-(+)-N-propargyl-1-aminoindan (Rasagiline base).
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Formation of Rasagiline Mesylate
-
Materials:
-
Crude (R)-(+)-N-propargyl-1-aminoindan
-
Methanesulfonic acid
-
Isopropanol
-
-
Procedure:
-
Dissolve the crude Rasagiline base in isopropanol.
-
Slowly add a solution of methanesulfonic acid in isopropanol to the Rasagiline solution while stirring.
-
Stir the mixture at room temperature to allow for the precipitation of the mesylate salt.
-
Cool the mixture in an ice bath to enhance precipitation.
-
Collect the white precipitate by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to yield Rasagiline Mesylate.
-
Quantitative Data
| Compound | Target | IC50 | Reference |
| Rasagiline | MAO-B | 0.1 ± 0.01 mg/kg (in rat brain ex vivo) | [2] |
| Rasagiline | MAO-A | 6.48 ± 0.81 mg/kg (in rat brain ex vivo) | [2] |
Application 2: Chiral Auxiliary in Asymmetric Synthesis
The rigid bicyclic structure of aminoindanes makes them excellent candidates for use as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. While detailed protocols specifically using this compound as a chiral auxiliary are less common in readily available literature, the closely related cis-1-amino-2-hydroxyindan has been effectively used. The principles of stereocontrol are analogous.
Experimental Protocol: Asymmetric Aldol Reaction using a (1R,2R)-1-Aminoindan-2-ol derived Chiral Auxiliary
This protocol is based on the use of an oxazolidinone derived from the related (1R,2R)-1-aminoindan-2-ol, which demonstrates the potential of the aminoindan scaffold in asymmetric synthesis.[10]
Step 1: Preparation of the N-Acyl Oxazolidinone
-
Materials:
-
(1R,2R)-1-Aminoindan-2-ol derived oxazolidinone
-
Propionyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
-
Procedure:
-
Dissolve the oxazolidinone in anhydrous dichloromethane and cool to 0°C.
-
Add triethylamine to the solution.
-
Add propionyl chloride dropwise and stir the mixture at 0°C for 1 hour.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-propionyl oxazolidinone.
-
Step 2: Diastereoselective Aldol Reaction
-
Materials:
-
N-propionyl oxazolidinone
-
Di-n-butylboron triflate
-
Triethylamine
-
Aldehyde (e.g., isobutyraldehyde)
-
Dichloromethane (anhydrous)
-
Phosphate buffer (pH 7)
-
Methanol
-
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous dichloromethane and cool to 0°C.[10]
-
Add di-n-butylboron triflate dropwise, followed by the dropwise addition of triethylamine.[10]
-
Stir the mixture for 30 minutes at 0°C to form the boron enolate.[10]
-
Cool the reaction mixture to -78°C and add the aldehyde dropwise.[10]
-
Stir the reaction at -78°C for 2 hours, then allow it to warm to 0°C over 1 hour.[10]
-
Quench the reaction by adding phosphate buffer, followed by methanol.
-
Concentrate the mixture and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude aldol adduct.
-
Purify the product by column chromatography.
-
Step 3: Removal of the Chiral Auxiliary
-
Materials:
-
Aldol adduct
-
Lithium hydroxide
-
Hydrogen peroxide (30%)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water.
-
Cool the solution to 0°C and add aqueous hydrogen peroxide, followed by aqueous lithium hydroxide.
-
Stir the mixture at 0°C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Separate the aqueous layer and acidify with HCl.
-
Extract the aqueous layer with an organic solvent to isolate the chiral β-hydroxy acid.
-
The chiral auxiliary can be recovered from the organic layer of the initial extraction.
-
Quantitative Data for Asymmetric Reactions with Aminoindan-derived Auxiliaries
| Reaction | Chiral Auxiliary | Substrate | Diastereomeric Excess (de) | Yield | Reference |
| Reductive Amination | (R)-phenylglycine amide | 1-indanone | 96% ee (of (S)-1-aminoindan) | 58% (overall) | [11] |
| Aldol Reaction | (4R,5S)-cyclopentano[d]oxazolidin-2-one | Various aldehydes | >99% | 70-80% | [12] |
Other Applications in Medicinal Chemistry
Derivatives of 1-aminoindan have been investigated for a range of other pharmacological activities. For example, certain aminoindan derivatives have shown activity as inhibitors of histone deacetylase 6 (HDAC6), with some compounds exhibiting low micromolar IC50 values against cancer cell lines.[13] Additionally, other derivatives have been explored for their potential as topoisomerase I inhibitors and for their activity against various cancer cell lines.[14] The rigid framework of the aminoindan scaffold makes it an attractive starting point for the design of new therapeutic agents targeting a variety of biological targets.
References
- 1. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 2. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rmmj.org.il [rmmj.org.il]
- 5. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 6. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]
- 7. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 8. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
- 9. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of (S)-(+)-1-Aminoindan as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-1-Aminoindan is a versatile chiral resolving agent widely employed in the pharmaceutical and fine chemical industries for the separation of enantiomers from racemic mixtures. Its rigid structure and primary amine functionality allow for the formation of diastereomeric salts with racemic carboxylic acids. The differing physicochemical properties of these diastereomeric salts, such as solubility, enable their separation by fractional crystallization. This document provides detailed application notes and protocols for the use of this compound in chiral resolution, with a focus on 2-arylpropionic acids, a common class of non-steroidal anti-inflammatory drugs (NSAIDs).
Principle of Chiral Resolution
The fundamental principle behind chiral resolution using this compound lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. This is achieved by reacting the racemic carboxylic acid with the enantiomerically pure resolving agent, this compound. The resulting diastereomeric salts, (R)-acid-(S)-amine and (S)-acid-(S)-amine, can then be separated based on differences in their solubility in a given solvent system. One diastereomer will preferentially crystallize, allowing for its isolation by filtration. Subsequently, the resolved carboxylic acid enantiomer can be liberated from the diastereomeric salt by treatment with an acid.
Generalized Experimental Workflow
The overall process for the chiral resolution of a racemic carboxylic acid using this compound can be summarized in the following workflow:
Caption: Generalized workflow for chiral resolution.
Experimental Protocols
The following protocols are generalized for the resolution of a racemic 2-arylpropionic acid (e.g., ketoprofen). Researchers should optimize the conditions for their specific substrate.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
Objective: To form and isolate one diastereomeric salt of a racemic 2-arylpropionic acid with this compound.
Materials:
-
Racemic 2-arylpropionic acid (e.g., ketoprofen)
-
This compound
-
Methanol (or other suitable solvent such as ethanol or acetonitrile)
-
Beaker or Erlenmeyer flask
-
Stir plate and stir bar
-
Heating mantle or water bath
-
Crystallization dish
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a beaker, dissolve the racemic 2-arylpropionic acid (1.0 eq.) in a suitable volume of methanol with stirring. The amount of solvent should be sufficient to dissolve the acid completely upon gentle heating.
-
Addition of Resolving Agent: To the stirred solution, add this compound (0.5 - 1.0 eq.). The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Heating: Gently heat the mixture with stirring until all solids are dissolved, forming a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize. For improved crystal formation and yield, the solution can be placed in an ice bath or refrigerator for several hours or overnight.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
Objective: To recover the resolved carboxylic acid from the isolated diastereomeric salt.
Materials:
-
Diastereomeric salt from Protocol 1
-
Dilute hydrochloric acid (e.g., 2 M HCl)
-
Ethyl acetate (or other suitable organic solvent)
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Salt Dissolution: Suspend the dried diastereomeric salt in a mixture of water and ethyl acetate in a separatory funnel.
-
Acidification: Add dilute hydrochloric acid dropwise with shaking until the aqueous layer becomes acidic (pH 1-2). This will protonate the carboxylate and break the salt.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. The enantiomerically enriched carboxylic acid will be in the organic layer, while the protonated this compound will remain in the aqueous layer.
-
Separation: Separate the organic layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.
Data Presentation
The efficiency of a chiral resolution is evaluated based on the yield and the enantiomeric excess (e.e.) of the product. The following table provides a template for recording and comparing experimental data.
| Racemic Acid | Resolving Agent Molar Ratio (Acid:Amine) | Solvent | Crystallization Temp. (°C) | Yield of Diast. Salt (%) | Enantiomeric Excess (e.e.) of Resolved Acid (%) |
| Ketoprofen | 1:0.8 | Methanol | 4 | 35 | >95% |
| Ibuprofen | 1:1 | Ethanol | Room Temp. | 40 | >90% |
| Naproxen | 1:0.5 | Acetonitrile | 0 | 30 | >98% |
| (Note: The data in this table is illustrative and based on typical outcomes for profen resolutions. Actual results may vary and require optimization.) |
Logical Relationships in Chiral Resolution
The success of a chiral resolution by diastereomeric salt formation depends on several interconnected factors. The following diagram illustrates these relationships.
Caption: Factors influencing chiral resolution success.
Conclusion
This compound is a highly effective chiral resolving agent for racemic carboxylic acids. The formation of diastereomeric salts and their separation by fractional crystallization is a robust and scalable method for obtaining enantiomerically pure compounds. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development and asymmetric synthesis. Optimization of solvent, temperature, and stoichiometry is crucial for achieving high yields and enantiomeric purities.
Scale-Up Synthesis of Enantiomerically Pure (S)-1-Aminoindane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-aminoindane is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific presentation is crucial for the desired pharmacological activity and to minimize potential side effects associated with the other enantiomer. The large-scale production of enantiomerically pure (S)-1-aminoindane presents significant challenges in achieving high yield, excellent enantiomeric purity, and cost-effectiveness. This document provides detailed application notes and protocols for the scale-up synthesis of (S)-1-aminoindane, focusing on classical resolution, enzymatic kinetic resolution, and asymmetric biocatalysis.
Synthetic Strategies Overview
The principal strategies for obtaining enantiomerically pure (S)-1-aminoindane on a larger scale begin with racemic 1-aminoindane or its precursor, 1-indanone. The primary methods to achieve the desired enantiopurity include:
-
Classical Chemical Resolution: This technique involves the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation via fractional crystallization.
-
Enzymatic Kinetic Resolution: This method utilizes the high stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture, enabling the separation of the reacted and unreacted enantiomers.
-
Asymmetric Synthesis: This advanced approach involves the direct, stereoselective synthesis of the desired (S)-enantiomer from a prochiral starting material, often employing a chiral catalyst or a biocatalyst like a transaminase.
The following sections detail the protocols for each of these key methodologies.
Application Note 1: Classical Resolution of Racemic 1-Aminoindane via Diastereomeric Salt Formation
Classical resolution remains a widely used and scalable method for obtaining enantiomerically pure amines. The process relies on the formation of diastereomeric salts with a chiral acid, which can then be separated by crystallization.
Experimental Protocol
1. Diastereomeric Salt Formation:
- In a suitable reactor, dissolve racemic 1-aminoindane in an appropriate solvent (e.g., methanol, ethanol).
- Add a solution of the chiral resolving agent (e.g., L(-)-malic acid) in the same solvent to the 1-aminoindane solution, typically in a 1:1 molar ratio.
- Heat the mixture to ensure complete dissolution.
- Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
2. Fractional Crystallization:
- Isolate the precipitated diastereomeric salt by filtration.
- The mother liquor will be enriched in the other diastereomer.[1]
- To enhance the enantiomeric purity, the isolated salt can be recrystallized one or more times from the same or a different solvent system.
3. Liberation of the Free Amine:
- Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or toluene).
- Add a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free (S)-1-aminoindane into the organic phase.
- Separate the organic layer, wash with water and brine, and then dry over an anhydrous salt (e.g., sodium sulfate).
- Concentrate the organic solution under reduced pressure to obtain the enantiomerically enriched (S)-1-aminoindane.
Data Summary: Chiral Resolving Agents
| Resolving Agent | Solvent | Typical Yield | Enantiomeric Excess (e.e.) | Reference |
| L(-)-Malic Acid | Methanol | Moderate | >99% | [2] |
| L(+)-Aspartic Acid | Methanol | Low to Moderate | <94% | [3] |
| (2R, 3R)-Tartaric Acid | Methanol | Low to Moderate | <94% | [3] |
| N-acetyl-L-glutamic acid | Not Specified | Good | >99% |
Workflow Diagram
Caption: Workflow for Classical Resolution.
Application Note 2: Dynamic Kinetic Resolution for (S)-1-Aminoindane Synthesis
Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic starting material with in-situ racemization of the undesired enantiomer. This allows for a theoretical maximum yield of 100% for the desired enantiomerically pure product.
Experimental Protocol
1. Reaction Setup:
- In a pressure reactor, charge the solvent (e.g., toluene), racemic 1-aminoindane, an acyl donor (e.g., L-(+)-O-acetylmandelic acid), a lipase (e.g., from Candida plicata), and a racemization catalyst.[4]
- Seal the reactor and purge with an inert gas (e.g., nitrogen).
2. Acylation and Racemization:
- Introduce hydrogen gas to the desired pressure.
- Heat the reaction mixture to the optimal temperature (e.g., 55-65°C) with stirring.[4]
- The lipase will selectively acylate the (S)-1-aminoindane, while the racemization catalyst converts the remaining (R)-1-aminoindane to the racemic mixture, which is then available for the enzymatic acylation.
- Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting 1-aminoindane is fully consumed.
3. Product Isolation and Hydrolysis:
- After the reaction, cool the mixture and filter off the enzyme and catalyst.
- Concentrate the filtrate and purify the resulting (S)-acetyl compound by column chromatography.[4]
- Hydrolyze the purified acetyl compound using an acidic solution (e.g., ethanol and concentrated sulfuric acid) under reflux to yield the (S)-1-aminoindane salt.[4]
- Neutralize with a base to obtain the free (S)-1-aminoindane.
Data Summary: Dynamic Kinetic Resolution
| Enzyme | Acyl Donor | Racemization Catalyst | Solvent | Temperature | Yield of Acetyl Compound | Final Product e.e. | Reference |
| Candida plicata lipase | L-(+)-O-acetylmandelic acid | KT-02 | Toluene | 55°C | 93.5% | >99% | [4] |
| Candida plicata lipase | L-(+)-O-acetylmandelic acid | KT-02 | Toluene | 65°C | 92.0% | >99% | [4] |
Workflow Diagram
Caption: Dynamic Kinetic Resolution Workflow.
Application Note 3: Asymmetric Synthesis via Biocatalytic Reductive Amination
Asymmetric synthesis offers a more direct route to the enantiomerically pure product, avoiding the need for resolving a racemic mixture. Biocatalytic reductive amination using transaminases is a highly efficient and environmentally friendly method for this purpose.
Experimental Protocol
1. Reaction Medium Preparation:
- Prepare a buffer solution (e.g., phosphate buffer) at the optimal pH for the chosen transaminase.
- Add co-factors such as pyridoxal 5'-phosphate (PLP) and an amine donor (e.g., isopropylamine).
2. Biocatalytic Conversion:
- To the buffer solution, add the transaminase enzyme.
- Add the substrate, 1-indanone, which may be dissolved in a co-solvent like DMSO to improve solubility.[5]
- Maintain the reaction at the optimal temperature (e.g., 40°C) with gentle agitation.[5]
- The transaminase will catalyze the transfer of the amino group from the amine donor to the 1-indanone, forming the chiral (S)-1-aminoindane.
- Monitor the reaction for completion using an appropriate analytical technique.
3. Product Isolation:
- Once the reaction is complete, adjust the pH with a base (e.g., sodium hydroxide solution) to ensure the product is in its free base form.
- Extract the (S)-1-aminoindane with an organic solvent (e.g., ethyl acetate).
- Dry the organic extracts and concentrate under reduced pressure to obtain the crude product.
- Further purification can be achieved by distillation or crystallization if necessary.
Data Summary: Biocatalytic Reductive Amination
| Enzyme Type | Substrate | Amine Donor | Co-solvent | Temperature | Conversion | Enantiomeric Excess (e.e.) | Reference |
| (S)-selective ω-Transaminase | 1-Indanone | Isopropylamine | DMSO | 40°C | High | >99% | [5][6] |
Synthetic Pathway Diagram
Caption: Asymmetric Synthesis Pathway.
Conclusion
The selection of a suitable scale-up strategy for the synthesis of enantiomerically pure (S)-1-aminoindane depends on several factors, including the availability of starting materials, cost of reagents and catalysts, desired scale of production, and the required level of enantiopurity. Classical resolution is a robust and well-established method, while dynamic kinetic resolution offers the potential for higher yields. Asymmetric synthesis through biocatalysis represents a modern, efficient, and sustainable approach that is increasingly being adopted in industrial processes. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to select and implement the most appropriate method for their specific needs.
References
- 1. EP3068746A1 - Process for the preparation of enatiomerically pure 1-aminoindan - Google Patents [patents.google.com]
- 2. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 3. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 4. CN105061218B - Method for preparing (S)-1-aminoindane through dynamic kinetic resolution - Google Patents [patents.google.com]
- 5. ajpamc.com [ajpamc.com]
- 6. Cas 10277-74-4,(R)-(-)-1-Aminoindan | lookchem [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: (S)-(+)-1-Aminoindan Synthesis
Welcome to the technical support center for the synthesis of (S)-(+)-1-Aminoindan. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are two primary strategies for synthesizing this compound:
-
Synthesis of racemic 1-aminoindan followed by chiral resolution. This is a widely used method that involves synthesizing the racemic amine and then separating the (S)-enantiomer from the (R)-enantiomer.
-
Asymmetric synthesis. This approach directly produces the enantiomerically enriched (S)-isomer, often through the use of chiral catalysts or auxiliaries, thus avoiding a separate resolution step.
Q2: My overall yield is low. What are the most critical steps to investigate?
A2: Low overall yield can result from inefficiencies at several stages. The most critical steps to scrutinize are:
-
Synthesis of 1-indanone: The purity and yield of this precursor are fundamental.
-
Reductive amination of 1-indanone: Incomplete conversion or side-product formation can significantly reduce yield.
-
Chiral resolution: This step is often a major point of yield loss, as the theoretical maximum yield for the desired enantiomer is 50% without a racemization and recycling process for the unwanted enantiomer.
-
Purification: Yield can be lost during crystallization, chromatography, or extraction steps.
Q3: I am having trouble with the chiral resolution step. What are some common resolving agents?
A3: Several chiral acids have been successfully used to resolve racemic 1-aminoindan via the formation of diastereomeric salts. Common resolving agents include derivatives of tartaric acid, L-malic acid, and N-acetyl-L-glutamic acid.[1][2][3] The choice of solvent is also crucial for effective separation of the diastereomeric salts.[1]
Q4: Is it possible to recycle the unwanted (R)-enantiomer?
A4: Yes, recycling the (R)-enantiomer is a common strategy in industrial settings to improve the overall yield. This is typically achieved by racemizing the unwanted (R)-1-aminoindan, which can then be reintroduced into the chiral resolution process.[3][4] One method involves reacting the (S)-enantiomer with 1-indanone to form an intermediate Schiff base, which can then be hydrogenated to the racemic amine.[3][4]
Troubleshooting Guides
Problem 1: Low Yield in 1-Indanone Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC/MS to ensure completion. If necessary, increase the reaction time or temperature according to literature protocols. |
| Formation of side products | Incorrect stoichiometry of reagents or catalyst deactivation. | Ensure precise measurement of all reagents. For Friedel-Crafts reactions, use high-quality aluminum chloride and protect the reaction from moisture.[5] |
| Difficult purification | Presence of polymeric materials or other impurities. | High-temperature cyclization steps can sometimes lead to polymerization.[5] Consider optimizing the reaction temperature or purification method (e.g., distillation vs. chromatography). |
Problem 2: Inefficient Reductive Amination
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the imine intermediate | Equilibrium not favoring imine formation. | Ensure removal of water as it forms, for example, by using a Dean-Stark apparatus or molecular sieves. |
| Incomplete reduction of the imine | Ineffective reducing agent or improper reaction conditions. | Sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation are commonly used.[6][7] Ensure the chosen reducing agent is active and used under the correct pH and temperature conditions. Sodium cyanoborohydride is often effective as it can selectively reduce the imine in the presence of the ketone.[7] |
| Formation of byproducts (e.g., dialkylation) | Reaction conditions favoring further reaction of the product amine. | This is less common in reductive amination than in direct alkylation.[7] However, using a controlled amount of the carbonyl compound can minimize this. |
Problem 3: Poor Separation During Chiral Resolution
| Symptom | Possible Cause | Suggested Solution |
| Co-precipitation of both diastereomeric salts | Incorrect solvent system or concentration. | The choice of solvent is critical for achieving good separation. Experiment with different solvents or solvent mixtures. The concentration of the solution can also significantly impact the crystallization process. |
| Low enantiomeric excess (ee) of the desired (S)-isomer | Inefficient fractional crystallization. | Multiple recrystallizations may be necessary to achieve high enantiomeric purity.[1] Seeding the solution with pure crystals of the desired diastereomeric salt can sometimes improve the resolution. |
| Low recovery of the desired diastereomeric salt | The salt of the desired enantiomer may be more soluble in the chosen solvent. | If the salt of the (R)-enantiomer preferentially crystallizes, you can isolate the (S)-enantiomer from the mother liquor. |
Experimental Protocols
Protocol 1: Synthesis of Racemic 1-Aminoindan via Reductive Amination of 1-Indanone
This protocol is a general guideline and may require optimization.
-
Imine Formation:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 1-indanone (1 equivalent) in a suitable solvent (e.g., toluene).
-
Add a source of ammonia (e.g., ammonium acetate, 1.5-2 equivalents).
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue heating until no more water is collected, indicating the completion of imine formation.
-
Cool the reaction mixture to room temperature.
-
-
Reduction:
-
Dilute the reaction mixture with a suitable solvent (e.g., methanol).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH4) (1.5-2 equivalents), in portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC or GC/MS until the imine is fully consumed.
-
-
Work-up and Isolation:
-
Quench the reaction by carefully adding water.
-
Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude racemic 1-aminoindan.
-
The crude product can be further purified by distillation or chromatography if necessary.
-
Protocol 2: Chiral Resolution of Racemic 1-Aminoindan with L-Tartaric Acid
This is an example protocol and the specific chiral acid, solvent, and conditions will need to be optimized.
-
Salt Formation:
-
Dissolve racemic 1-aminoindan (1 equivalent) in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve the chiral resolving agent, such as L-(+)-tartaric acid (0.5 equivalents), in the same hot solvent.
-
Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be required.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The enantiomeric purity of the amine in the crystallized salt should be checked at this stage (e.g., by chiral HPLC after liberating the free amine from a small sample).
-
If the enantiomeric excess is not satisfactory, the salt can be recrystallized from the same solvent system.
-
-
Liberation of the Free Amine:
-
Suspend the resolved diastereomeric salt in water.
-
Add a base (e.g., 10% aqueous sodium hydroxide) until the pH is strongly basic (pH > 10) to liberate the free amine.
-
Extract the free amine with an organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Data Summary
Table 1: Comparison of Chiral Resolution Methods for 1-Aminoindan
| Resolving Agent | Solvent | Target Enantiomer Precipitated | Reported Optical Purity | Reference |
| L(-)-Malic acid | Methanol | (R)-1-aminoindan hydrogen-L-(-)-malate | 99.75% | [1] |
| L(+)-Aspartic acid | Methanol | (R)-1-aminoindan L-(+)-aspartate | 91.9% | [1] |
| N-acetyl-L-glutamic acid | Ethanol | (R)-1-aminoindan N-acetyl-L-glutaminate | Not specified | [2] |
Visual Guides
Caption: Overall workflow for the synthesis of this compound including chiral resolution and recycling of the unwanted enantiomer.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 2. EP3068746A1 - Process for the preparation of enatiomerically pure 1-aminoindan - Google Patents [patents.google.com]
- 3. EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 4. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Aminoindan Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminoindan reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. N-Alkylation of Aminoindans
N-alkylation of aminoindans is a fundamental transformation used to synthesize a wide variety of derivatives. However, the reaction can be prone to side product formation, primarily over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the N-alkylation of aminoindans?
A1: The most common side product is the di-alkylated aminoindan. Since the mono-alkylated product is often more nucleophilic than the starting primary amine, it can react further with the alkylating agent. In some cases, tri-alkylation to form a quaternary ammonium salt can also occur, especially with highly reactive alkylating agents like methyl iodide.
Q2: How can I minimize over-alkylation?
A2: Several strategies can be employed to minimize over-alkylation:
-
Stoichiometry: Use a molar excess of the aminoindan relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.
-
Choice of Base: A bulky, non-nucleophilic base can be used to deprotonate the aminoindan without competing in the alkylation reaction.
-
Protecting Groups: For the synthesis of mono-alkylated aminoindans, consider using a protecting group strategy.
Q3: I am seeing a significant amount of the di-alkylated product. How can I purify my desired mono-alkylated aminoindan?
A3: Purification can typically be achieved using column chromatography on silica gel. The polarity difference between the starting material (most polar), the mono-alkylated product, and the di-alkylated product (least polar) usually allows for good separation. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. HPLC can also be a valuable tool for both analysis and purification of aminoindan derivatives.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of mono-alkylated product and high amount of di-alkylated product | The mono-alkylated product is more nucleophilic and reacts faster with the alkylating agent than the starting amine. | Use a 2-5 fold excess of the aminoindan. Add the alkylating agent dropwise at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. |
| Formation of quaternary ammonium salt | The alkylating agent is highly reactive (e.g., methyl iodide), and the reaction conditions are forcing. | Use a less reactive alkylating agent if possible (e.g., a bromide or chloride instead of an iodide). Use milder reaction conditions (lower temperature, shorter reaction time). |
| Reaction is not going to completion | Insufficiently reactive alkylating agent or inadequate base. | Use a more reactive alkylating agent (e.g., an alkyl iodide or triflate). Switch to a stronger, non-nucleophilic base like sodium hydride or lithium diisopropylamide (LDA). |
Experimental Protocol: Mono-N-Benzylation of 1-Aminoindan
Materials:
-
1-Aminoindan
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-aminoindan (2.0 g, 15.0 mmol, 2.0 eq) in acetonitrile (30 mL) is added potassium carbonate (2.07 g, 15.0 mmol, 2.0 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
Benzyl bromide (0.9 mL, 7.5 mmol, 1.0 eq) is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature for 12-16 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-1-aminoindan and any di-benzylated side product.
II. N-Acylation of Aminoindans
N-acylation is generally a high-yielding reaction with fewer side products compared to N-alkylation. The primary challenge is often in the purification of the product.
Frequently Asked Questions (FAQs)
Q1: What are the common side products in N-acylation reactions of aminoindans?
A1: N-acylation is typically a clean reaction. The most common "side product" is often unreacted starting material if the reaction does not go to completion. In some cases, if the acylating agent is an acid chloride and a tertiary amine base like triethylamine is used, the formation of a ketene intermediate can lead to other byproducts, though this is less common with simple acyl chlorides.
Q2: My N-acylation reaction is sluggish. How can I improve the reaction rate?
A2:
-
Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides.
-
Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Ensure the solvent is anhydrous.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction | Insufficiently reactive acylating agent or incomplete deprotonation of the amine. | Use an acyl chloride instead of an anhydride. Add a catalytic amount of DMAP. Ensure an adequate amount of a suitable base (e.g., triethylamine, pyridine) is used to neutralize the acid byproduct. |
| Difficulty in purification | The product has similar polarity to the starting material or byproducts. | Recrystallization can be an effective purification method for crystalline amide products. If chromatography is necessary, try a different solvent system or use a different stationary phase (e.g., alumina). |
Experimental Protocol: N-Acetylation of 2-Aminoindan
Materials:
-
2-Aminoindan
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminoindan (1.33 g, 10.0 mmol) in dichloromethane (20 mL) and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 mL, 15.0 mmol) to the solution.
-
Slowly add acetic anhydride (1.13 mL, 12.0 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetyl-2-aminoindan. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
III. Reductive Amination of Aminoindans
Reductive amination is a versatile method for the N-alkylation of aminoindans using a carbonyl compound and a reducing agent.
Frequently Asked Questions (FAQs)
Q1: What are the potential side products in a reductive amination reaction with an aminoindan?
A1: Potential side products include:
-
Alcohol: Reduction of the starting carbonyl compound by the reducing agent. This is more likely with stronger reducing agents like sodium borohydride.
-
Di-alkylation: The mono-alkylated product can react with another molecule of the carbonyl compound to form an iminium ion, which is then reduced to the di-alkylated product.
-
Aminal/Enamine: The intermediate hemiaminal may not fully dehydrate to the imine, or if a secondary aminoindan is used with an enolizable carbonyl, an enamine could be formed.
Q2: How can I prevent the reduction of my carbonyl starting material?
A2: Use a milder reducing agent that is selective for the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices for this reason.
Q3: How can I favor the formation of the mono-alkylated product?
A3: Similar to direct alkylation, using an excess of the aminoindan relative to the carbonyl compound can favor mono-alkylation. Controlling the stoichiometry is key.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant amount of alcohol byproduct | The reducing agent is too strong and is reducing the carbonyl starting material. | Use a milder, more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. |
| Low conversion to the desired amine | Inefficient imine formation. | The reaction is often acid-catalyzed. Add a small amount of a weak acid like acetic acid to promote imine formation. The optimal pH is typically between 4 and 6. |
| Formation of di-alkylated product | The mono-alkylated product is reacting further. | Use a stoichiometric amount or a slight excess of the carbonyl compound relative to the aminoindan. |
Experimental Protocol: Reductive Amination of 1-Aminoindan with Acetone
Materials:
-
1-Aminoindan
-
Acetone
-
Methanol (MeOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-aminoindan (1.33 g, 10.0 mmol) in methanol (20 mL), add acetone (0.88 mL, 12.0 mmol) and a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (0.75 g, 12.0 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Visualizing Reaction Pathways and Side Products
To aid in understanding the formation of common side products, the following diagrams illustrate the key reaction pathways.
References
Preventing racemization of (S)-(+)-1-Aminoindan during reaction
Technical Support Center: (S)-(+)-1-Aminoindan
Welcome to the technical support center for handling this compound. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals prevent racemization during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of an enantiomerically pure substance, such as this compound, into a mixture containing equal amounts of both enantiomers (S and R forms), known as a racemate.[1] This is a critical issue in pharmaceutical development because different enantiomers of a drug molecule can have vastly different biological activities or toxicities.[2] For instance, (R)-1-Aminoindan is a key intermediate in the synthesis of the anti-Parkinson's drug Rasagiline.[3][4] If the (S)-enantiomer racemizes during a synthetic step, it leads to a loss of valuable, enantiopure material and results in a final product with reduced efficacy and potential for unwanted side effects.
Q2: What is the primary mechanism for the racemization of 1-Aminoindan?
A2: The primary mechanism involves the formation of an achiral intermediate.[5][6] For 1-Aminoindan, the chiral center is the carbon atom bearing the amino group. Under certain conditions, particularly with heat or in the presence of a base, a proton can be removed from the nitrogen and a hydrogen from the chiral carbon, leading to the formation of a planar, achiral imine (or Schiff base) intermediate.[4][7] This intermediate can then be re-protonated from either face with equal probability, leading to a 50:50 mixture of the (S) and (R) enantiomers.[1]
Caption: Base-catalyzed racemization of (S)-1-Aminoindan via a planar achiral imine intermediate.
Q3: Which reaction conditions are known to cause racemization of 1-Aminoindan?
A3: Harsh reaction conditions are the primary drivers of racemization.[5] These include:
-
High Temperatures: Elevated temperatures provide the energy to overcome the activation barrier for imine formation.[8][9] Temperatures of 100°C or higher are often used intentionally to racemize the unwanted enantiomer for recycling purposes.[8]
-
Strong Bases: Strong bases, such as alkali metal alkoxides (e.g., potassium tert-butoxide) or strong organic bases (e.g., DBU), readily facilitate the proton removal necessary for imine formation.[3][4]
-
Presence of Carbonyls: The presence of ketones or aldehydes, such as 1-indanone, can react with 1-aminoindan to form a Schiff base, which can then be racemized by a base.[3][4]
-
Certain Solvents: Polar, protic solvents can sometimes stabilize charged intermediates that facilitate racemization.[5] Conversely, dipolar aprotic solvents like DMSO are often used in intentional racemization processes.[8]
Troubleshooting Guide
This guide helps you diagnose and solve racemization issues in your experiments involving this compound.
Problem: My reaction product shows significant loss of enantiomeric excess (e.e.).
Follow this workflow to identify and mitigate the source of racemization.
Caption: A step-by-step workflow for troubleshooting the racemization of this compound.
Data Presentation: Impact of Conditions on Racemization
To maintain enantiopurity, it is crucial to avoid conditions that are deliberately used to induce racemization. The following tables summarize conditions that promote racemization (and should be avoided) and suggest safer alternatives.
Table 1: Reaction Conditions Known to Promote Racemization of 1-Aminoindan
| Parameter | Condition | Outcome | Source(s) |
| Temperature | 50°C to 120°C (boiling point of solvent) | Significant to complete racemization | [3][4] |
| Base | Potassium tert-butoxide (strong alkoxide) | Effective racemization | [8] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Effective racemization | [3][4] | |
| Solvent | Dimethylsulfoxide (DMSO) | Used as a solvent for intentional racemization | [8] |
| Alcohols (e.g., methanol, ethanol) | Can increase racemization rate by enhancing imine reduction | [10] | |
| Reagents | 1-Indanone | Reacts to form a Schiff base, facilitating racemization | [3][4] |
Table 2: Recommended Conditions to Minimize Racemization
| Parameter | Recommended Condition | Rationale | Source(s) |
| Temperature | 0°C to Room Temperature (~25°C) | Reduces the thermal energy available for the racemization pathway. | [11] |
| Base | N-Methylmorpholine (NMM) | A weaker base compared to DIPEA, reducing the rate of proton abstraction. | [12] |
| 2,4,6-Collidine (TMP) | Sterically hindered base, less likely to cause racemization. | [12][13] | |
| Solvent | Non-polar, aprotic (e.g., Toluene, THF, DCM) | Less likely to stabilize charged, achiral intermediates. | [5] |
| Additives | N-Protection (e.g., Boc, Cbz) | Protecting the amino group prevents imine formation, the primary racemization pathway. | [14] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound with Minimized Racemization
This protocol describes a typical N-alkylation reaction, incorporating best practices to preserve the stereochemical integrity of the chiral center.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Dissolve the amine in a non-polar, aprotic solvent (e.g., anhydrous Toluene or THF).
-
Cool the solution to 0°C using an ice bath.
-
-
Base Addition:
-
Add a mild, sterically hindered base such as 2,4,6-Collidine or N-Methylmorpholine (1.1 - 1.5 eq.) dropwise to the cooled solution while stirring.
-
-
Alkylating Agent Addition:
-
Slowly add the alkylating agent (e.g., an alkyl halide) (1.0 - 1.1 eq.) to the reaction mixture. Maintain the temperature at 0°C during the addition.
-
-
Reaction Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
-
-
Enantiomeric Purity Analysis:
-
Determine the enantiomeric excess (e.e.) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral column (e.g., Chiralcel OD-H or similar).
-
Protocol 2: Protecting Group Strategy to Prevent Racemization
For multi-step syntheses or reactions requiring harsh conditions (which cannot be avoided), protecting the amine functionality is the most robust strategy.
-
Protection Step (Example: Boc Protection):
-
Dissolve this compound (1.0 eq.) in a suitable solvent like Dichloromethane (DCM) or THF.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and a non-nucleophilic base like Triethylamine (TEA) (1.2 eq.) or use aqueous NaHCO₃.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Perform a standard aqueous work-up and purify to obtain N-Boc-(S)-1-Aminoindan.
-
-
Subsequent Reaction:
-
With the nitrogen atom protected, the formation of an imine intermediate is prevented, thus blocking the primary racemization pathway.
-
Perform the desired chemical transformation (e.g., C-H activation, aromatic substitution) on the protected aminoindan.
-
-
Deprotection:
-
Remove the protecting group under standard conditions (e.g., Trifluoroacetic acid (TFA) in DCM for Boc group removal) to yield the final product with its stereochemistry intact.[14]
-
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 4. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. rsc.org [rsc.org]
- 8. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 9. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimization of Reaction Conditions for Aminoindan Derivatization
Welcome to the technical support center for the optimization of aminoindan derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the derivatization of aminoindans for analytical purposes such as HPLC and GC-MS.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Derivatization Issues
Q1: I am seeing low or no yield of my aminoindan derivative. What are the common causes?
A1: Low derivatization yield is a frequent issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Suboptimal pH: The derivatization of the primary amine group on the aminoindan requires a basic pH to ensure the amine is deprotonated and thus nucleophilic.[1] Verify that the pH of your reaction mixture is within the optimal range for your chosen reagent (see Table 1).
-
Reagent Degradation: Many derivatizing agents are sensitive to moisture and can degrade over time.[2] Ensure you are using a fresh or properly stored reagent. For example, dansyl chloride and dabsyl chloride should be stored in a freezer.[2]
-
Insufficient Reagent: An inadequate amount of derivatizing agent can lead to incomplete derivatization. A molar excess of the derivatizing agent is often required to drive the reaction to completion.[1]
-
Low Reaction Temperature: Derivatization reactions are temperature-dependent. If the temperature is too low, the reaction rate will be slow, resulting in low yields within a given timeframe.[3][4][5]
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Some derivatizations are rapid, while others may require longer incubation times.[3][6][7]
-
Presence of Water (for silylation): If you are using silylation reagents (e.g., for GC-MS), the presence of moisture will lead to poor reaction yield as these reagents readily react with water.
Q2: My chromatogram shows multiple unexpected peaks. What could be the cause?
A2: The presence of extraneous peaks in your chromatogram can be attributed to several factors:
-
Side Reactions: Undesirable reactions can occur, leading to the formation of byproducts. This can be influenced by the reaction conditions, such as pH and temperature.[1]
-
Excess Reagent: A large excess of the derivatizing agent may appear as a significant peak in the chromatogram.
-
Reagent Hydrolysis: Some derivatizing agents, like dansyl chloride, can be hydrolyzed during the reaction, producing fluorescent byproducts that may interfere with the analysis.[2]
-
Incomplete Derivatization: If the reaction is not complete, you may see a peak corresponding to the unreacted aminoindan.
-
Sample Matrix Effects: Components in your sample matrix may react with the derivatizing agent or interfere with the chromatography. Proper sample clean-up is crucial.
Q3: I am observing poor peak shape (e.g., tailing, broadening) in my chromatogram. How can I improve it?
A3: Poor peak shape is often a sign of issues with the derivatization or the chromatographic method itself. For aminoindan analysis, derivatization is specifically employed to improve chromatographic results, including reducing peak tailing.[8][9] If you are still experiencing issues:
-
Incomplete Derivatization: Unreacted aminoindan, being a primary amine, is prone to interacting with the stationary phase, leading to peak tailing. Ensure your derivatization reaction goes to completion.
-
Suboptimal Mobile Phase/GC Conditions: Adjust the mobile phase composition, pH, or gradient in HPLC, or the temperature program in GC to optimize the separation and peak shape.
-
Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Clean or replace the column as necessary.
2. Reagent-Specific Troubleshooting
Q4: I am using o-Phthalaldehyde (OPA) for derivatization and my derivative is unstable. What can I do?
A4: The instability of OPA derivatives is a known issue.[10] Here are some strategies to mitigate this:
-
Automate the Derivatization: Automating the derivatization and injection process ensures that the time between derivatization and analysis is consistent and minimized.
-
Immediate Analysis: Inject the derivatized sample onto the column as soon as possible after the reaction is complete.
-
Use of a Thiol Reagent: OPA reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol or 3-mercaptopropionic acid) to form a fluorescent isoindole derivative.[10][11] Ensure the thiol is present and active.
-
Reaction Quenching: Some protocols suggest stopping the reaction by adding an acid, such as acetic acid, after a short, defined reaction time (e.g., 1 minute).[10]
Q5: When using Dansyl Chloride, I see a large peak from the hydrolyzed reagent. How can I avoid this interference?
A5: Dansyl chloride is susceptible to hydrolysis, which can create interfering peaks.[2] To manage this:
-
Optimize Mobile Phase: Adjusting the mobile phase composition can help to chromatographically separate the dansyl-aminoindan derivative from the hydrolyzed dansyl chloride peak.[3][12]
-
Extraction Step: A liquid-liquid extraction step after derivatization can be used to remove the more polar hydrolyzed reagent from the derivatized analyte before HPLC analysis.
-
Use Fresh Reagent Solution: Prepare the dansyl chloride solution just before use to minimize hydrolysis prior to the reaction.[3]
Q6: I am using a chiral derivatizing agent like FDAA (Marfey's Reagent) for enantiomeric separation, but I am not getting good resolution. What should I check?
A6: FDAA is used to create diastereomers from enantiomers, which can then be separated on a standard reverse-phase column.[13][14][15] If you are facing poor resolution:
-
Complete Derivatization: Ensure the derivatization reaction has gone to completion for both enantiomers. Incomplete reaction can affect the accuracy of the enantiomeric ratio.
-
Chromatographic Conditions: Optimize the HPLC mobile phase gradient and flow rate. The separation of diastereomers can be sensitive to these parameters.
-
Column Choice: While a standard C18 column is often sufficient, you may need to try different stationary phases to achieve baseline separation.
-
Reagent Purity: The chiral derivatizing agent must be enantiomerically pure to ensure accurate results.[16]
Data Presentation: Reaction Condition Optimization
The following tables summarize key reaction parameters for common derivatizing agents used for primary amines. These can be used as a starting point for the optimization of aminoindan derivatization.
Table 1: General Reaction Conditions for Aminoindan Derivatization
| Derivatizing Agent | Functional Group Targeted | Optimal pH Range | Typical Temperature | Typical Reaction Time |
| Dansyl Chloride | Primary Amines | 9.5 - 10.5[17] | 60 - 80°C[3] | 30 - 60 min[3] |
| o-Phthalaldehyde (OPA) | Primary Amines | Basic | Room Temperature | < 3 min |
| FDAA (Marfey's Reagent) | Primary Amines | Alkaline (e.g., NaHCO₃) | 40°C | ~ 90 min[15] |
| Acylating Reagents (e.g., HFBA) | Primary Amines | Not specified | Varies | Varies |
| Silylating Reagents (e.g., MTBSTFA) | Primary Amines | Not applicable (anhydrous) | 100°C | 4 hours |
Table 2: Recommended Starting Conditions for Method Development
| Parameter | Dansyl Chloride | o-Phthalaldehyde (OPA) | FDAA (Marfey's Reagent) |
| Solvent | Acetonitrile[3] | Borate Buffer[18] | Acetone/Water[15] |
| pH Buffer | Bicarbonate/Carbonate[3] | Borate Buffer (pH ~10.4)[18] | 1 M Sodium Bicarbonate |
| Temperature | 80°C[3] | Room Temperature | 40°C |
| Time | 30 min[3] | 1-3 min | 90 min[15] |
| Reagent Molar Excess | 4-6x[1] | In excess | ~4-fold excess |
Experimental Protocols
Protocol 1: General Procedure for Derivatization with Dansyl Chloride
-
Sample Preparation: Prepare a standard solution of the aminoindan in a suitable solvent.
-
pH Adjustment: In a reaction vial, add the aminoindan solution and a sufficient volume of a buffer (e.g., 2 M KHCO₃–KOH, pH 9.8) to ensure the final pH is in the optimal range (9.5-10.5).[3]
-
Reagent Addition: Prepare a fresh solution of dansyl chloride in acetonitrile (e.g., 20 mg/mL).[3] Add a molar excess of the dansyl chloride solution to the reaction vial.
-
Incubation: Vortex the mixture and incubate at 80°C for 30 minutes.[3]
-
Reaction Termination: After incubation, the reaction can be stopped by adding a small amount of a primary amine solution (e.g., glycine) to consume the excess dansyl chloride, or the sample can be directly prepared for analysis.
-
Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system.
Protocol 2: General Procedure for Chiral Derivatization with FDAA (Marfey's Reagent)
-
Sample Preparation: Dissolve the aminoindan sample in water.
-
Buffering: Add 1 M sodium bicarbonate solution to the sample.
-
Reagent Addition: Add a solution of FDAA in acetone (e.g., 1% w/v).[15]
-
Incubation: Incubate the mixture at 40°C for 90 minutes, protected from light.[15]
-
Neutralization: Cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., 2 M HCl).
-
Sample Clean-up: Evaporate the acetone and dilute the remaining aqueous solution with the mobile phase for HPLC analysis.
Visualizations
Caption: General experimental workflow for aminoindan derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with (S)-(+)-1-Aminoindan
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using (S)-(+)-1-Aminoindan as a chiral auxiliary or in the formation of chiral catalysts. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to improve enantioselectivity in your asymmetric syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric synthesis?
This compound and its derivatives, such as cis-1-amino-2-indanol, are widely utilized as chiral auxiliaries or ligands in a variety of enantioselective transformations.[1][2] The rigid, conformationally constrained indane skeleton is crucial for creating a well-defined chiral environment, which is essential for high levels of stereochemical control.[1][3]
Common applications include:
-
Chiral Auxiliaries: In reactions like aldol additions, Diels-Alder reactions, and alkylations, the aminoindan moiety is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[4][5][6]
-
Chiral Ligands for Catalysts: It is a precursor to highly effective catalysts, most notably oxazaborolidine catalysts like the Corey-Bakshi-Shibata (CBS) catalyst, used for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][3]
Q2: I am observing low enantiomeric excess (e.e.) in my reaction. What are the most common causes?
Low enantioselectivity is a frequent issue that can often be traced back to several key experimental parameters. The most common culprits include:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the transition state's stability and organization. Generally, lower temperatures lead to higher enantioselectivity.[3]
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst-substrate complex and, consequently, the stereochemical outcome.[3]
-
Reagent and Catalyst Purity/Activity: The presence of moisture or other impurities can deactivate the catalyst or participate in non-selective background reactions.[3][7] The quality of reagents, such as the borane source in reductions, is also paramount.[3]
-
Incorrect Stoichiometry or Catalyst Loading: The ratio of reactants and the concentration of the catalyst can affect the balance between the desired catalyzed pathway and a non-selective background reaction.[3]
-
Substrate-Related Issues: The steric and electronic properties of the substrate itself can present challenges for achieving high facial selectivity with a given catalyst.[3]
Troubleshooting Guide for Low Enantioselectivity
If you are experiencing poor enantioselectivity (<80% e.e.), a systematic approach to optimizing your reaction conditions is recommended. The following sections provide detailed guidance on key parameters to investigate.
Reaction Conditions
Lowering the reaction temperature generally favors the transition state leading to the major enantiomer, thus increasing the enantiomeric excess.
-
Recommendation: If your reaction is currently running at room temperature or 0 °C, try lowering the temperature incrementally to -20 °C, -40 °C, or even -78 °C.
-
Caveat: Be aware that significantly lower temperatures can drastically reduce the reaction rate, potentially requiring much longer reaction times.[3]
Table 1: Effect of Temperature on Enantioselective Ketone Reduction
| Substrate | Catalyst System | Temperature (°C) | Solvent | Enantiomeric Excess (e.e., %) |
| Acetophenone | (S)-1-Aminoindan derivative + BH₃ | 25 | THF | 85 |
| Acetophenone | (S)-1-Aminoindan derivative + BH₃ | 0 | THF | 92 |
| Acetophenone | (S)-1-Aminoindan derivative + BH₃ | -20 | THF | 97 |
| α-Tetralone | (S)-α,α-diphenyl-2-pyrrolidinemethanol + BH₃-THF | RT | THF | 97.2 |
Note: Data for acetophenone with an (S)-1-Aminoindan derivative is illustrative. The α-Tetralone data uses a closely related and well-documented catalyst system to demonstrate the principle.[2]
The choice of solvent can have a profound impact on both reactivity and selectivity. Ethereal solvents are common for reductions, while halogenated solvents are often used for aldol and Diels-Alder reactions.
-
Recommendation: Screen a range of solvents with varying polarities and coordinating abilities. For reductions, consider alternatives to THF such as 2-MeTHF, toluene, or dichloromethane. For reactions involving chiral auxiliaries, solvents like dichloromethane, toluene, or hexane may be suitable.
-
Key Consideration: Ensure all solvents are rigorously dried and deoxygenated, as impurities can have a detrimental effect.[8]
Table 2: Influence of Solvent on Enantioselectivity
| Reaction Type | Chiral Auxiliary/Ligand | Substrate | Solvent | Enantiomeric Excess (e.e., %) |
| Enantioselective Hydrogenation | This compound on Pt/SiO₂ | Ethyl Pyruvate | 2-Propanol | 63 |
| Enantioselective Hydrogenation | This compound on Pt/SiO₂ | Ethyl Pyruvate | Toluene | Low |
| Enantioselective Hydrogenation | This compound on Pt/SiO₂ | n-Heptane | Low | |
| Enantioselective Hydrogenation | This compound on Pt/SiO₂ | Acetic Acid | Low |
Data from a study on the enantioselective hydrogenation of ethyl pyruvate demonstrates the significant impact of solvent choice.[9]
Reagents and Catalyst Integrity
The success of an enantioselective reaction is highly dependent on the quality of all components.
-
Anhydrous Conditions: All glassware should be flame- or oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Reagent Quality: Use freshly opened or purified reagents and solvents. For borane reductions, the borane source (e.g., BH₃·THF or BH₃·SMe₂) should be fresh and its concentration confirmed by titration, as degraded borane can lead to non-selective reduction.[3]
-
This compound Purity: Ensure the chiral auxiliary or ligand is of high enantiomeric purity, as any contamination with the other enantiomer will directly reduce the final e.e. of the product.
For reactions involving in situ catalyst formation, such as CBS reductions, the preparation step is critical.
-
Recommendation: If preparing an oxazaborolidine catalyst in situ, ensure the reaction between the aminoindan derivative and the borane source is complete before adding the substrate.
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it doesn't always improve enantioselectivity. It is advisable to screen catalyst loading, typically from 5 to 20 mol%, to find the optimal concentration for your specific reaction.[10]
Substrate Considerations
The structure of the substrate plays a crucial role. Steric hindrance near the prochiral center can either enhance or diminish the facial bias imposed by the chiral catalyst or auxiliary.
-
Steric and Electronic Effects: Highly hindered substrates may react slowly or require more forcing conditions, which can be detrimental to enantioselectivity. Conversely, a lack of significant steric differentiation on the substrate can make it difficult for the chiral catalyst to distinguish between the two faces of the prochiral center.
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting an Enantioselective Ketone Reduction
This protocol outlines a systematic approach to optimizing the enantioselective reduction of a prochiral ketone (e.g., acetophenone) using a catalyst derived from an (S)-1-aminoindan derivative.
Materials:
-
(S)-1-Aminoindan derivative (e.g., cis-1-amino-2-indanol)
-
Borane source (e.g., 1.0 M BH₃·SMe₂ in THF)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous solvent (e.g., THF)
-
Standard workup and purification reagents
-
Chiral HPLC or GC column for e.e. determination
Procedure:
-
Catalyst Formation (In Situ):
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the (S)-1-aminoindan derivative (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) and cool the solution to 0 °C.
-
Slowly add the borane-dimethyl sulfide complex (0.1 mmol, 0.1 mL of a 1.0 M solution) dropwise.
-
Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.[3]
-
-
Reduction:
-
Cool the catalyst solution to the desired temperature (start with 0 °C, then try -20 °C and -40 °C in subsequent experiments).
-
In a separate flask, dissolve the ketone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the ketone solution dropwise to the catalyst mixture over 30 minutes.
-
Slowly add the remaining borane-dimethyl sulfide complex (1.1 mmol, 1.1 mL of a 1.0 M solution) to the reaction flask.
-
-
Monitoring and Workup:
-
Monitor the reaction progress using TLC or GC.
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (2 mL) at the reaction temperature.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the chiral alcohol product by chiral HPLC or GC analysis.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing low enantioselectivity.
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
This guide provides a structured framework for diagnosing and resolving issues of low enantioselectivity in reactions utilizing this compound. By systematically evaluating and optimizing the key reaction parameters, researchers can significantly improve the stereochemical outcome of their synthetic transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of (S)-(+)-1-Aminoindan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-(+)-1-Aminoindan.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent and effective methods for the purification and chiral resolution of 1-aminoindan to obtain the desired (S)-(+)-enantiomer are:
-
Fractional Crystallization of Diastereomeric Salts: This classical resolution technique involves reacting racemic 1-aminoindan with a chiral resolving agent to form diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.[1][]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[3][4][5]
-
Dynamic Kinetic Resolution (DKR): This method involves the conversion of the undesired enantiomer into the desired one in situ while the desired enantiomer is selectively reacted or separated. A recent patent describes a DKR of 1-aminoindan using a lipase and a racemization catalyst to achieve a high yield of the (S)-enantiomer.[6]
Q2: How can I determine the enantiomeric excess (ee%) of my this compound sample?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of chiral amines like 1-aminoindan.[3][7][8] This technique separates the enantiomers, and the ratio of their peak areas in the chromatogram is used to calculate the ee%.
Q3: What are some potential impurities I might encounter in my this compound sample?
A3: Potential impurities can originate from the synthetic route or degradation. Common impurities may include:
-
The undesired (R)-(-)-1-Aminoindan enantiomer.
-
Unreacted starting materials from the synthesis, such as 1-indanone.
-
Byproducts from side reactions.
-
Residual resolving agent if fractional crystallization was used.
-
Solvents used during the synthesis and purification process.
Troubleshooting Guides
Fractional Crystallization of Diastereomeric Salts
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Enantiomeric Excess (ee%) | - Incomplete separation of diastereomeric salts.- Co-crystallization of the undesired diastereomer.- Racemization of the product during isolation. | - Optimize Solvent System: Experiment with different solvent mixtures and ratios to maximize the solubility difference between the diastereomeric salts.- Control Cooling Rate: Allow the solution to cool slowly and undisturbed to promote selective crystallization. Rapid cooling can lead to the precipitation of both diastereomers.- Recrystallization: Perform one or more recrystallization steps of the obtained diastereomeric salt to improve its purity before liberating the free amine. |
| Poor Crystal Formation or Oiling Out | - Solution is not supersaturated.- Presence of significant impurities.- Inappropriate solvent system. | - Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure diastereomeric salt.- Increase Concentration: If no crystals form, gently evaporate some of the solvent to increase the concentration and then allow it to cool again.- Solvent Adjustment: If the product oils out, reheat the solution to redissolve the oil and add a small amount of a "good" solvent (in which the salt is more soluble) before allowing it to cool slowly. |
| Low Yield | - Suboptimal molar ratio of resolving agent.- Loss of product during filtration and washing.- Inefficient liberation of the free amine from the salt. | - Optimize Resolving Agent Ratio: The molar ratio of racemic 1-aminoindan to the resolving agent can be critical. A 1:1 or 2:1 ratio is often used depending on the resolving agent.[1]- Minimize Wash Volumes: Wash the filtered crystals with a minimal amount of cold solvent to reduce product loss.- Ensure Complete Neutralization: During the liberation of the free amine, ensure the pH is sufficiently basic to completely neutralize the salt. |
Chiral HPLC Purification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Resolution of Enantiomers | - Inappropriate Chiral Stationary Phase (CSP).- Suboptimal mobile phase composition.- High flow rate. | - Screen Different CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for primary amines.[3][4]- Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., ethanol, isopropanol) in the mobile phase. The addition of a small amount of a basic additive like diethylamine (DEA) can improve peak shape for amines.[3]- Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the CSP and improve resolution.[3] |
| Peak Tailing | - Secondary interactions between the amine and the silica support of the column. | - Add a Basic Modifier: Incorporate a small percentage (e.g., 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) into the mobile phase to suppress these interactions.[3] |
| Column Clogging or High Backpressure | - Particulate matter in the sample.- Sample solvent incompatible with the mobile phase. | - Filter the Sample: Always filter your sample through a 0.22 or 0.45 µm filter before injection.- Ensure Solvent Miscibility: Ensure the solvent used to dissolve the sample is miscible with the mobile phase to prevent precipitation on the column. |
Quantitative Data Summary
The following table summarizes quantitative data for different purification methods based on available literature.
| Purification Method | Resolving Agent / Column | Solvent System | Typical Enantiomeric Excess (ee%) | Typical Yield | Reference |
| Fractional Crystallization | (2R,3R)-Tartaric Acid | Methanol | >90% | Not Specified | [1] |
| Fractional Crystallization | L(-)-Malic Acid | Methanol | >90% | Not Specified | [1] |
| Fractional Crystallization | L(+)-Aspartic Acid | Methanol | >80% | Not Specified | [1] |
| Dynamic Kinetic Resolution | Candida plicata lipase / L-(+)-O-acetylmandelic acid | Toluene | >99% | 92-93.5% (of the acetylated intermediate) | [6] |
Experimental Protocols
Protocol 1: Fractional Crystallization with (2R,3R)-Tartaric Acid
This protocol is a generalized procedure based on patent literature.[1]
-
Salt Formation:
-
Dissolve racemic 1-aminoindan in methanol (e.g., 1 g in 35-50 mL of methanol).
-
Add an equimolar amount of (2R,3R)-tartaric acid.
-
Heat the mixture to obtain a clear solution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature (around 20°C).
-
The diastereomeric salt of (S)-1-aminoindan with (2R,3R)-tartaric acid will preferentially crystallize.
-
If no crystals form, try seeding with a small crystal of the desired salt or cooling further.
-
-
Isolation of Diastereomeric Salt:
-
Filter the crystals and wash with a small amount of cold methanol.
-
The mother liquor will be enriched with the (R)-enantiomer.
-
-
Liberation of Free Amine:
-
Dissolve the isolated diastereomeric salt in water.
-
Add a base (e.g., aqueous sodium hydroxide) until the pH is basic (pH > 10) to liberate the free this compound.
-
Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified this compound.
-
-
Purity Analysis:
-
Determine the enantiomeric excess of the final product using chiral HPLC.
-
Protocol 2: Chiral HPLC Method Development for Enantiomeric Excess Determination
This protocol provides a starting point for developing a chiral HPLC method.
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase (CSP) such as one derived from cellulose or amylose.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). A typical starting point is 90:10 (v/v) n-hexane:ethanol.
-
Add a small amount of a basic additive, such as 0.1% diethylamine (DEA), to the mobile phase to improve peak shape.
-
-
Chromatographic Conditions:
-
Set the flow rate to a typical value, for example, 1.0 mL/min.
-
Maintain the column temperature at a constant value, for instance, 25°C.
-
Use a UV detector set to a wavelength where 1-aminoindan absorbs (e.g., 254 nm).
-
-
Injection and Analysis:
-
Dissolve a small amount of the 1-aminoindan sample in the mobile phase and inject it into the HPLC system.
-
Analyze the resulting chromatogram for the separation of the two enantiomers.
-
-
Optimization:
-
If the resolution is not optimal, systematically adjust the mobile phase composition (e.g., change the percentage of the alcohol modifier), the flow rate, or the column temperature to improve the separation.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for low enantiomeric excess in fractional crystallization.
References
- 1. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. CN105061218B - Method for preparing (S)-1-aminoindane through dynamic kinetic resolution - Google Patents [patents.google.com]
- 7. uma.es [uma.es]
- 8. heraldopenaccess.us [heraldopenaccess.us]
Identifying and removing impurities from (S)-(+)-1-Aminoindan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(+)-1-Aminoindan. Our goal is to help you identify and remove impurities effectively to ensure the quality and integrity of your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities in this compound can be categorized into two main types:
-
Enantiomeric Impurity: The primary impurity of this type is the (R)-(-)-1-Aminoindan enantiomer. Its presence is typically a result of incomplete resolution from the racemic mixture during synthesis.
-
Process-Related Impurities: These impurities are introduced during the manufacturing process. A common example is the unreacted starting material, 1-indanone . Other potential impurities can include residual solvents from purification steps.
Q2: How can I identify the impurities in my this compound sample?
A2: Several analytical techniques can be employed for impurity identification:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for determining the enantiomeric purity and separating this compound from its (R)-enantiomer. Reversed-phase HPLC can be used to identify and quantify non-enantiomeric impurities like 1-indanone.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Derivatization of the amino group may be necessary to improve chromatographic performance.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can provide structural information about the compound and its impurities. By comparing the spectrum of your sample to a reference spectrum of pure this compound and the spectra of potential impurities, you can identify and quantify them.
Q3: What methods can be used to remove impurities from this compound?
A3: Several purification techniques are effective for removing impurities:
-
Recrystallization: This is a common method for purifying solid compounds. For 1-aminoindan, recrystallization can be performed from its diastereomeric salts, for example, with L-malic acid in a solvent like ethanol or methanol, to separate the enantiomers.[2] General recrystallization techniques can also remove other solid impurities.[3][4][5]
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase. For a basic compound like 1-aminoindan, silica gel is a common stationary phase, and a gradient elution with a solvent system like hexane/ethyl acetate can be effective.
-
Vacuum Distillation: Since 1-aminoindan is a liquid at room temperature, vacuum distillation can be used to purify it from non-volatile impurities. This method is particularly useful when the impurities have significantly different boiling points from the desired product.
Troubleshooting Guides
Problem 1: My this compound sample shows low enantiomeric purity by chiral HPLC.
| Possible Cause | Troubleshooting Step |
| Incomplete resolution during synthesis. | Perform a recrystallization of the diastereomeric salt. For example, form the salt with L-malic acid in ethanol and perform fractional crystallization.[2] |
| Racemization during storage or handling. | (S)-1-aminoindan can undergo racemization, especially under harsh conditions.[2] Store the compound in a cool, dark place and avoid exposure to strong acids or bases. If racemization has occurred, re-resolution may be necessary. |
Problem 2: I have identified 1-indanone as a significant impurity in my sample.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction during synthesis from 1-indanone. | Purify the this compound using column chromatography. A silica gel column with a hexane/ethyl acetate gradient is a good starting point. |
| Degradation of the product. | While less common, degradation back to 1-indanone is possible under certain oxidative conditions. Ensure proper storage in an inert atmosphere. |
Problem 3: My NMR spectrum shows unexpected peaks that I cannot identify.
| Possible Cause | Troubleshooting Step |
| Residual solvents from the purification process. | Compare the chemical shifts of the unknown peaks to common laboratory solvents. |
| Other process-related impurities. | Use GC-MS to identify the volatile impurities. For non-volatile impurities, consider LC-MS analysis. |
Quantitative Data
Table 1: Chiral HPLC Analysis of this compound
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Cyclofructan-based) |
| Mobile Phase | Hexane/Ethanol (e.g., 80:20 v/v) with acidic and basic additives (e.g., 0.3% TFA and 0.2% TEA)[1] |
| Flow Rate | 2 mL/min[1] |
| Detection | UV at 254 nm |
| Expected Retention Time (S)-enantiomer | Varies with specific column and conditions |
| Expected Retention Time (R)-enantiomer | Varies with specific column and conditions |
Table 2: Purification of this compound by Recrystallization (Example)
| Purification Step | Enantiomeric Purity (ee%) Before | Enantiomeric Purity (ee%) After | Yield (%) |
| Fractional crystallization of L-malate salt in ethanol | 90.0 | >99.5 | 75 |
Note: This is an illustrative example; actual results may vary based on the initial purity and specific experimental conditions.
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC
Objective: To determine the enantiomeric purity and identify non-enantiomeric impurities in this compound.
A. Enantiomeric Purity (Chiral HPLC)
-
Instrumentation: Agilent 1260 Infinity HPLC system or equivalent with a quaternary pump, autosampler, column thermostat, and diode-array detector.[1]
-
Column: Larihc CF6-P chiral stationary phase (or equivalent).
-
Mobile Phase: 80:20 (v/v) hexane/ethanol with 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA).[1]
-
Flow Rate: 2.0 mL/min.[1]
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and a racemic standard of 1-aminoindan to identify the retention times of the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee) based on the peak areas.
B. Non-Enantiomeric Impurity (Reversed-Phase HPLC for 1-Indanone)
-
Instrumentation: Same as above.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (10 mM ammonium acetate in water) and mobile phase B (acetonitrile).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and a standard of 1-indanone to determine its retention time and quantify its presence.
Protocol 2: Identification of Impurities by GC-MS
Objective: To identify volatile and semi-volatile impurities in this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Derivatization:
-
Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (HFBA), or ethyl chloroformate (ECF).[1]
-
Heat the mixture as required by the chosen derivatizing agent's protocol.
-
-
Column: Rxi®-5Sil MS or Rxi®-1Sil MS capillary column (or equivalent).[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection: Splitless injection of 1 µL.
-
Mass Spectrometer Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-550.
-
-
Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST).
Protocol 3: Purification by Recrystallization
Objective: To improve the enantiomeric purity of this compound.
-
Formation of Diastereomeric Salt:
-
Crystallization:
-
Cool the solution to about 35 °C to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.[2]
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
-
Liberation of the Free Amine:
-
Dissolve the crystals in water.
-
Add a base (e.g., 1 M NaOH) to deprotonate the amine.
-
Extract the this compound with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Protocol 4: Purification by Column Chromatography
Objective: To remove non-enantiomeric impurities such as 1-indanone.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 85:15, etc.).
-
Since 1-aminoindan is a basic compound, adding a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase can improve peak shape and recovery.
-
-
Fraction Collection:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Workflow for the identification of impurities in this compound.
Caption: Workflow for the removal of impurities from this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: (S)-(+)-1-Aminoindan Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving stability issues with (S)-(+)-1-Aminoindan in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What does this indicate and how can I prevent it?
A1: A color change in your this compound solution, often to a yellow or brown hue, typically indicates degradation. This is often due to oxidation or other chemical transformations. To minimize this, it is crucial to handle and store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Additionally, protecting the solution from light and storing it at recommended low temperatures can help prevent color change and degradation.
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by several factors:
-
pH: The amino group of 1-aminoindan makes it susceptible to pH-dependent degradation. Extreme acidic or basic conditions can catalyze hydrolysis or other reactions.[1][2]
-
Oxidation: As a primary amine, this compound is prone to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, and light.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.[3]
-
Light: Exposure to UV or visible light can provide the energy to initiate photochemical degradation.[3]
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while the purity of the solvent is also critical to avoid contaminants that can catalyze degradation.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of this compound solutions, it is recommended to:
-
Store solutions at low temperatures, typically 2-8°C. For long-term storage, freezing may be an option, but freeze-thaw stability should be evaluated.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Purge the headspace of the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Use high-purity solvents and well-cleaned, inert container materials.
Q4: Are there any known incompatible materials with this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents and strong acids. Contact with these materials can lead to vigorous reactions and rapid degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound solutions.
Issue 1: Rapid Degradation Observed in Solution
-
Potential Cause: The pH of the solution may not be optimal for stability. For aminoindans, particularly those with hydroxyl substitutions, stability is highly dependent on the pH of the medium.[1]
-
Troubleshooting Steps:
-
pH Screening: Conduct a pH stability screening study by preparing the this compound solution in a series of buffers with a range of pH values (e.g., pH 3 to 9).
-
Analysis: Monitor the concentration of the parent compound and the formation of degradation products over time using a stability-indicating analytical method, such as HPLC-UV.
-
Optimal pH Identification: Identify the pH at which the degradation rate is minimal.
-
Buffering: For future experiments, use a suitable buffer system to maintain the optimal pH.
-
Issue 2: Inconsistent Results in Assays
-
Potential Cause: The instability of this compound in the assay medium could be leading to variable concentrations during the experiment.
-
Troubleshooting Steps:
-
In-use Stability Study: Perform an "in-use" stability study that mimics the conditions of your assay. This involves preparing the solution as you would for the experiment and monitoring its stability over the duration of the assay.
-
Fresh Preparation: If instability is confirmed, prepare fresh solutions of this compound immediately before each experiment.
-
Solvent Evaluation: Evaluate the stability of this compound in different solvents that are compatible with your assay to find a more stabilizing medium.
-
Issue 3: Appearance of Unknown Peaks in Chromatograms
-
Potential Cause: These unknown peaks are likely degradation products of this compound. Forced degradation studies can help to intentionally generate these products for identification and to ensure your analytical method can resolve them.[3][4][5]
-
Troubleshooting Steps:
-
Forced Degradation: Subject a solution of this compound to forced degradation conditions (see Experimental Protocols section).
-
Method Validation: Use the degraded samples to validate that your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[6][7][8][9]
-
Peak Tracking: Compare the chromatograms of your experimental samples with those from the forced degradation study to identify common degradation products.
-
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature / 60°C | Up to 72 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature / 60°C | Up to 72 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours | 5-20% |
| Thermal | Dry Heat | 80°C | Up to 7 days | 5-20% |
| Photostability | ICH Option 1 or 2 | Controlled | As per ICH Q1B | Conformance |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines the steps for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and/or heat at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and/or heat at 60°C.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in an oven at 80°C.
-
Photostability: Expose an aliquot of the stock solution to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples, including a non-degraded control, using a suitable analytical method (e.g., HPLC-UV).
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Assess peak purity of the parent peak to ensure no co-eluting degradation products.
-
Document the relative retention times of the degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH adjusted to a suitable value) and an organic solvent (e.g., acetonitrile or methanol).
-
The pH of the mobile phase can be critical for the retention and peak shape of the basic aminoindan. Experiment with a pH range of 3-7.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (this can be determined using a UV-Vis spectrophotometer).
-
Injection Volume: 10-20 µL.
-
Method Optimization:
-
Inject the non-degraded standard solution to determine the retention time of the parent compound.
-
Inject the samples from the forced degradation study.
-
Adjust the mobile phase composition, gradient, and pH to achieve adequate separation between the parent peak and all degradation product peaks.
-
The method is considered stability-indicating if all peaks are well-resolved.
-
Visualizations
References
- 1. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. longdom.org [longdom.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. How to design a stability indicating HPLC method that separates all degradants – FDA Guidelines [fdaguidelines.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 10. sgs.com [sgs.com]
Technical Support Center: Enhancing Chiral Resolution with (S)-(+)-1-Aminoindan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-(+)-1-Aminoindan for the efficient chiral resolution of carboxylic acids. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral resolution of carboxylic acids using this compound via diastereomeric salt crystallization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Inappropriate Solvent: The diastereomeric salt may be too soluble or completely insoluble in the chosen solvent. - Low Supersaturation: The concentration of the diastereomeric salt is below the threshold for nucleation. - Presence of Impurities: Impurities can inhibit crystal nucleation and growth. | - Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures with water). - Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration. - Controlled Cooling: Implement a slow, controlled cooling profile to induce crystallization. - Seeding: Introduce a small seed crystal of the desired diastereomeric salt to initiate crystallization.[1] - Purify Starting Materials: Ensure the racemic acid and this compound are of high purity. |
| Oiling Out of Diastereomeric Salt | - High Concentration: The solution is too concentrated, leading to the separation of a liquid phase instead of a solid. - Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals. - Inappropriate Solvent: The solvent may not be suitable for crystallization at the given concentration and temperature. | - Dilute the Solution: Add more of the crystallization solvent to reduce the concentration. - Slower Cooling: Decrease the cooling rate to allow for orderly crystal lattice formation. - Solvent Modification: Try a different solvent or a solvent mixture. Sometimes, adding a small amount of a co-solvent can prevent oiling out.[1] - Seeding: Adding a seed crystal can sometimes induce crystallization from the oil.[1] |
| Low Yield of Desired Diastereomeric Salt | - Suboptimal Molar Ratio: The molar ratio of this compound to the racemic acid may not be optimal for precipitating the desired diastereomer. - Incomplete Crystallization: The crystallization time may be too short, or the final temperature too high. - Losses During Isolation: Product may be lost during filtration and washing. | - Optimize Stoichiometry: While a 1:1 molar ratio is a common starting point, it is often beneficial to screen different ratios (e.g., 0.5 to 1.1 equivalents of the resolving agent).[2] - Extend Crystallization Time: Allow the mixture to stir for a longer period at the final crystallization temperature. - Optimize Cooling Profile: Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation. - Minimize Wash Volume: Wash the filtered crystals with a minimal amount of cold solvent to reduce dissolution. |
| Low Enantiomeric Excess (e.e.) of the Resolved Acid | - Co-precipitation of the Undesired Diastereomer: The solvent system may not provide a sufficient solubility difference between the two diastereomeric salts. - Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple crystallization difficult.[3] - Inadequate Purification: Insufficient washing of the isolated crystals can leave behind mother liquor containing the other diastereomer. | - Recrystallization: The most effective method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt one or more times. - Solvent Screening: Test various solvents to find one that maximizes the solubility difference between the diastereomers. - Temperature Optimization: The crystallization temperature can significantly affect the selectivity of the precipitation. - Thorough Washing: Ensure the crystals are washed adequately with cold solvent. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the chiral resolution with this compound?
A1: The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. One diastereomer should be sparingly soluble, while the other remains in solution. A systematic screening of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone, methyl isobutyl ketone), esters (ethyl acetate), and their mixtures, is the most effective approach.
Q2: What is the optimal molar ratio of this compound to my racemic acid?
A2: While a 1:1 molar ratio is a common starting point, the optimal ratio can vary. For crystallization purposes, using 0.4 to 0.6 equivalents of the resolving agent can sometimes be preferred to selectively precipitate one diastereomer.[2] It is recommended to perform small-scale experiments to screen different molar ratios to find the best balance between yield and enantiomeric purity.
Q3: My resolution has stalled, and no crystals are forming. What should I do?
A3: First, try scratching the inside of the flask with a glass rod to create nucleation sites. If that doesn't work, adding a tiny seed crystal of the desired diastereomeric salt can be very effective. If you don't have seed crystals, you can try to generate them by taking a small sample of the solution and evaporating the solvent completely, then adding a small amount of an anti-solvent.
Q4: I've obtained crystals, but how do I liberate the enantiomerically pure acid from the diastereomeric salt?
A4: The chiral acid can be recovered by treating the diastereomeric salt with a strong acid, such as hydrochloric acid or sulfuric acid. This protonates the this compound, breaking the salt and allowing the free chiral acid to be extracted into an organic solvent.
Q5: The enantiomeric excess of my resolved acid is still low after one crystallization. What is the next step?
A5: Recrystallization is the most common method to enhance the enantiomeric excess. Dissolve the diastereomeric salt in a minimal amount of a suitable hot solvent and allow it to cool slowly. This process can be repeated until the desired enantiomeric purity is achieved.
Quantitative Data Summary
The following tables summarize quantitative data from a case study on the resolution of racemic ketoprofen and flurbiprofen using a chiral aminoindanol, which is structurally similar to this compound and provides a relevant example of the efficiencies that can be achieved.
Table 1: Resolution of Racemic Ketoprofen
| Resolving Agent | Molar Ratio (Acid:Amine) | Solvent | Temperature Profile | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of (S)-Ketoprofen |
| cis-(1R,2S)-1-aminoindan-2-ol | 1:1 | Acetonitrile/Water (3.8%) | 40°C to 5°C | 63.9 g | 96.2% |
| cis-(1R,2S)-1-aminoindan-2-ol | 1:1 | Acetonitrile | 40°C to 5°C | 66.4 g | 97.2% |
| cis-(1S,2R)-1-aminoindan-2-ol | 1:1 | Methyl Isobutyl Ketone | 40°C to 15°C | 37.2 g | 95.8% (for (R)-Ketoprofen) |
Data extracted from a patent describing the resolution of ketoprofen.[2]
Table 2: Resolution of Racemic Flurbiprofen
| Resolving Agent | Molar Ratio (Acid:Amine) | Solvent | Temperature Profile | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of (S)-Flurbiprofen |
| cis-(1R,2S)-1-aminoindan-2-ol | 1:0.42 | Methanol | Ambient to 4°C | 3.8 g (38%) | Not specified, but salt was isolated |
Data extracted from a patent describing the resolution of flurbiprofen.[2]
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol provides a general guideline for the chiral resolution of a racemic carboxylic acid using this compound.
-
Dissolution: In a suitable reaction vessel, dissolve the racemic carboxylic acid in a minimal amount of an appropriate solvent at an elevated temperature (e.g., 40-60°C).
-
Addition of Resolving Agent: In a separate vessel, dissolve this compound (typically 0.5-1.0 molar equivalent) in the same solvent, also at an elevated temperature.
-
Salt Formation: Slowly add the solution of this compound to the solution of the racemic acid with continuous stirring.
-
Crystallization:
-
Controlled Cooling: Slowly cool the resulting solution to room temperature, and then further cool to a lower temperature (e.g., 0-5°C) to induce crystallization.
-
Seeding (Optional): If crystallization does not occur spontaneously, add a few seed crystals of the desired diastereomeric salt.
-
-
Isolation: Collect the precipitated crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the isolated crystals under vacuum.
-
Analysis: Determine the diastereomeric excess (d.e.) of the salt and the enantiomeric excess (e.e.) of the acid after liberation.
Protocol 2: Liberation of the Chiral Acid from the Diastereomeric Salt
-
Dissolution: Suspend the purified diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidification: Add a strong acid (e.g., 1M HCl or H₂SO₄) dropwise with vigorous stirring until the aqueous layer is acidic (pH 1-2).
-
Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Caption: Troubleshooting Decision Tree for Chiral Resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 3. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
Overcoming challenges in the scale-up of (S)-(+)-1-Aminoindan production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the scale-up production of (S)-(+)-1-Aminoindan.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale methods for producing enantiomerically pure this compound?
A1: The main strategies focus on resolving a racemic mixture of 1-aminoindan. Key methods include:
-
Diastereomeric Salt Crystallization: This is the most common method, involving the reaction of racemic 1-aminoindan with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts.[1] One diastereomer is less soluble and crystallizes, allowing for separation.[1] The desired enantiomer is then recovered from either the crystallized salt or the remaining mother liquor.
-
Dynamic Kinetic Resolution (DKR): This highly efficient method uses an enzyme (like Candida plicata lipase) to selectively acylate one enantiomer, coupled with a racemization catalyst that continuously converts the unreacted enantiomer to the reactive one.[2] This allows for a theoretical yield of up to 100% for the desired enantiomer derivative.[2]
-
Asymmetric Synthesis: This involves building the chiral center from a prochiral starting material (like 1-indanone) using a chiral auxiliary or catalyst to direct the stereochemistry of the reaction.[3]
Q2: My yield is consistently around 50% when using classical resolution. Is this normal?
A2: Yes, a yield approaching 50% is the theoretical maximum for a simple classical resolution.[4] This is because the racemic starting material contains equal parts (S)- and (R)-enantiomers. To improve the overall process yield, the unwanted enantiomer (recovered from the crystallization) must be isolated and subjected to a racemization process, allowing it to be recycled back into the resolution step.[5]
Q3: During crystallization of the diastereomeric salt, the product separates as an oil instead of a solid. What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than crystalline solid.[6] This is often caused by high concentrations, a too-rapid cooling rate, or an unsuitable solvent system.[6] To prevent this, you can try diluting the solution, slowing the cooling process, screening different solvents or solvent mixtures, or introducing a seed crystal to encourage proper crystallization.[6]
Q4: How can I improve the enantiomeric excess (ee) of my final product?
A4: Improving enantiomeric excess often requires optimizing the separation or resolution step. Key factors include:
-
Purity of Reagents: Ensure both the racemic 1-aminoindan and the chiral resolving agent are of high purity, as impurities can interfere with crystallization.[6]
-
Solvent Selection: The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.[6] Systematic screening of solvents is crucial.
-
Controlled Crystallization: Employ a slow, controlled cooling rate. If necessary, hold the solution at a specific temperature where supersaturation is optimal for crystal growth of the desired diastereomer.
-
Recrystallization: One or more recrystallization steps of the isolated diastereomeric salt may be necessary to achieve high optical purity.
Q5: What are the most common impurities to monitor during this compound production?
A5: The most critical impurity is the unwanted (R)-(-)-1-Aminoindan enantiomer. Other potential impurities include residual resolving agent, byproducts from the racemization of the unwanted enantiomer, and any unreacted starting materials.[5][7] If derivatization steps are used, impurities related to incomplete protection or deprotection can also arise.[5]
Section 2: Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) in Diastereomeric Salt Crystallization
Question: My final this compound product has a low ee% after liberation from the mother liquor. What are the potential causes and solutions?
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The solubility difference between the (R)- and (S)-diastereomeric salts is insufficient in the chosen solvent. Screen a variety of solvents with different polarities (e.g., methanol, ethanol) or solvent mixtures.[6] |
| Rapid Cooling / Precipitation | Cooling the solution too quickly can cause co-precipitation of both diastereomers. Implement a slow, controlled cooling ramp and maintain the mixture at the target temperature for several hours to allow for equilibration.[6][8] |
| Incorrect Stoichiometry | The molar ratio of the resolving agent to the racemic amine is critical.[6] Experiment with slightly different ratios (e.g., 1:1, 1:0.7) to find the optimal balance between yield and purity.[9] |
| Impure Starting Materials | Impurities in the racemic 1-aminoindan or the chiral acid can disrupt the crystal lattice and inhibit effective separation.[6] Verify the purity of all starting materials using appropriate analytical techniques (e.g., HPLC, GC). |
| Insufficient Equilibration Time | The system may not have had enough time to reach thermodynamic equilibrium, where the less soluble salt fully crystallizes. Increase the stirring time at the final crystallization temperature (e.g., overnight).[8] |
Problem 2: Poor Yield or Incomplete Conversion in Dynamic Kinetic Resolution (DKR)
Question: The DKR of racemic 1-aminoindan is not reaching full conversion, or the final isolated yield of the (S)-enantiomer is low. What should I investigate?
| Potential Cause | Recommended Solution |
| Low Enzyme Activity | The lipase may be denatured or inhibited. Confirm the enzyme's activity and ensure the reaction temperature, pH, and solvent are within the enzyme's optimal range. Use fresh, properly stored enzyme. |
| Inefficient Racemization | The racemization catalyst may be poisoned or inactive, causing the (R)-enantiomer to accumulate. Ensure the catalyst is active and that the reaction is performed under the correct atmosphere (e.g., hydrogen pressure) if required by the catalyst.[2] |
| Suboptimal Reaction Conditions | Incorrect temperature or pressure can slow down both the enzymatic reaction and the racemization. Verify and optimize these parameters as described in the established protocol.[2] |
| Inefficient Hydrolysis | The acetylated intermediate may not be fully hydrolyzed. Monitor the hydrolysis step by TLC or HPLC and increase the reaction time or temperature if necessary.[2] |
| Losses During Workup | Significant product loss can occur during extraction and purification steps. Optimize the pH for basification and perform multiple extractions with an appropriate organic solvent to ensure full recovery.[2] |
Section 3: Data & Experimental Protocols
Data Summary: Comparison of Production Methods
| Method | Key Reagents | Typical Yield | Typical ee% | Key Advantage |
| Dynamic Kinetic Resolution | Racemic 1-aminoindan, Candida plicata lipase, L-(+)-O-acetylmandelic acid, Racemization Catalyst KT-02, H₂ | 89.6% (overall) | >99% | High yield, overcomes 50% theoretical limit in one process.[2] |
| Asymmetric Synthesis | 1-indanone, (R)-phenylglycine amide (chiral auxiliary), Metal catalyst | 58% (overall) | 96% | Direct synthesis of the desired enantiomer.[3] |
| Resolution with L(-)-malic acid | Racemic 1-aminoindan, L(-)-malic acid, Methanol | ~47% (for (R)-salt) | >99% | Simple, uses common resolving agents.[10] |
| Resolution with L(+)-aspartic acid | Racemic 1-aminoindan, L(+)-aspartic acid, Methanol | ~66% (for (R)-salt) | ~92% | Simple, uses common resolving agents.[10] |
Protocol 1: Dynamic Kinetic Resolution of 1-Aminoindan[2]
This protocol is adapted from a patented industrial process.
Step 1: Enzymatic Resolution and Racemization
-
To a high-pressure autoclave, add toluene (500 mL), racemic 1-aminoindan (66.6 g), L-(+)-O-acetylmandelic acid (144.9 g), Candida plicata lipase (5 g), and racemization catalyst KT-02 (10 g).
-
Seal the autoclave and purge the internal atmosphere with nitrogen.
-
Pressurize the autoclave with hydrogen gas to 1.5 MPa.
-
Begin stirring and heat the reaction mixture to 65°C.
-
Maintain these conditions for approximately 16 hours, monitoring for the complete conversion of 1-aminoindan to its (S)-acetyl compound.
-
After the reaction, cool the vessel, release the pressure, and concentrate the solution. Purify the resulting (S)-N-acetyl-1-aminoindan by column chromatography to yield the pure acetyl compound.
Step 2: Acid Hydrolysis
-
Add the purified (S)-N-acetyl-1-aminoindan (87.6 g) to a 2:1 mixture of ethanol and concentrated sulfuric acid (1000 mL total).
-
Heat the mixture to reflux and maintain for 10 hours, monitoring by TLC until the acetyl compound is fully hydrolyzed to the (S)-1-aminoindan sulfate salt.
Step 3: Liberation and Isolation
-
Cool the reaction mixture. Slowly add aqueous ammonia with stirring to adjust the pH to 13.
-
Add ethyl acetate (300 mL) and separate the layers.
-
Extract the aqueous layer three more times with ethyl acetate (100 mL each).
-
Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield pure this compound.
Protocol 2: Recovery of (S)-1-Aminoindan from Mother Liquor
This protocol describes the general steps to recover the (S)-enantiomer after crystallizing the (R)-enantiomer as a diastereomeric salt (e.g., with L(-)-malic acid).
Step 1: Separation
-
Following the crystallization procedure to precipitate the (R)-1-aminoindan hydrogen-L-(-)-malate salt, filter the solid precipitate from the reaction mixture.
-
Collect the filtrate (mother liquor), which is now enriched with the (S)-1-aminoindan hydrogen-L-(-)-malate salt.
Step 2: Liberation of the Amine
-
Transfer the mother liquor to a reaction vessel.
-
Add water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Slowly add a base (e.g., 15% aqueous NaOH) with stirring to adjust the pH to >12, which breaks the salt and liberates the free amine.[10]
-
Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
Step 3: Purification
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Concentrate the solvent under reduced pressure to obtain crude this compound.
-
Further purification, such as distillation or recrystallization, may be required to achieve the desired chemical and optical purity.
Section 4: Visualized Workflows
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Caption: Workflow for the Dynamic Kinetic Resolution (DKR) Process.
Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess (ee).
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. CN105061218B - Method for preparing (S)-1-aminoindane through dynamic kinetic resolution - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 8. EP3068746A1 - Process for the preparation of enatiomerically pure 1-aminoindan - Google Patents [patents.google.com]
- 9. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]
- 10. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Determining the Enantiomeric Excess of (S)-(+)-1-Aminoindan
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (e.e.) is a critical step in the synthesis and quality control of chiral molecules. (S)-(+)-1-Aminoindan is a valuable chiral building block, and ensuring its enantiomeric purity is paramount for its successful application in asymmetric synthesis. This guide provides a comparative overview of the most common analytical techniques used to determine the enantiomeric excess of 1-Aminoindan and similar chiral primary amines, complete with experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical method for determining enantiomeric excess depends on several factors, including the required accuracy, sample throughput, available equipment, and the presence of other components in the sample matrix. The following table summarizes the key characteristics of four primary techniques.
| Technique | Principle of Separation / Discrimination | Sample Preparation | Throughput | Resolution | Quantitative Accuracy | Key Advantages |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Direct injection, or derivatization to improve detection. | Medium | High to Excellent | Excellent | Wide availability of CSPs, robust and well-established methods, direct analysis often possible.[1][2][3] |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA) or formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA), leading to distinct NMR signals.[4][5] | Covalent derivatization (CDA) or simple mixing with a CSA in an NMR tube. | High | Good to Excellent | Good to Excellent | Rapid analysis, provides structural information, no separation needed. |
| Chiral GC-MS | Differential interaction of volatile enantiomeric derivatives with a chiral stationary phase. | Derivatization is typically required to increase volatility (e.g., acylation).[6][7] | High | Excellent | Excellent | High sensitivity and resolution, compatible with mass spectrometry for definitive identification.[8] |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in a capillary under the influence of an electric field, facilitated by a chiral selector in the background electrolyte.[9][10] | Dissolving the sample in the background electrolyte. | High | Excellent | Good | Minimal sample and solvent consumption, high separation efficiency, rapid analysis times.[1][2] |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for 1-aminoindan or analogous chiral amines and can be adapted as needed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used method for separating enantiomers. The separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP).[2][11]
Protocol:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: Isocratic elution with n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 265 nm.[1]
-
Sample Preparation: Dissolve the 1-aminoindan sample in the mobile phase to a concentration of approximately 1 mg/mL. Inject 10 µL.[1]
-
Data Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: % e.e. = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The most common approach involves the use of a chiral derivatizing agent, such as Mosher's acid chloride, to convert the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum.[4][13]
Protocol:
-
Derivatization:
-
Dissolve approximately 5 mg of the 1-aminoindan sample in 0.5 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add a slight molar excess (1.1 equivalents) of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).[4]
-
Add a non-chiral base (e.g., pyridine or triethylamine, 1.5 equivalents) to scavenge the HCl produced.
-
Gently shake the tube and allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum. A 400 MHz or higher field instrument is recommended for better signal dispersion.
-
-
Data Analysis:
-
Identify a well-resolved signal (e.g., the methoxy signal in ¹H NMR or the trifluoromethyl signal in ¹⁹F NMR from the derivatizing agent) that is distinct for each diastereomeric derivative.[14]
-
Integrate the corresponding peaks for the two diastereomers.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC is a highly sensitive and selective method, particularly when coupled with a mass spectrometer. For primary amines like 1-aminoindan, derivatization is necessary to block the polar amino group and increase volatility.[6][15]
Protocol:
-
Derivatization (Acylation):
-
Dissolve a small amount (approx. 1 mg) of the 1-aminoindan sample in a suitable solvent (e.g., 100 µL of dichloromethane).
-
Add an acylating agent, such as trifluoroacetic anhydride (TFAA) (50 µL).
-
Seal the vial and heat at 60 °C for 20 minutes.
-
Cool the vial and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., hexane) for injection.
-
-
GC-MS Conditions:
-
Column: A chiral capillary column, such as one based on cyclodextrin derivatives (e.g., Chirasil-Val).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: An example program could be: Initial temperature 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV, scanning a suitable mass range.
-
-
Data Analysis:
-
Integrate the peak areas for the two separated enantiomer derivatives in the total ion chromatogram (TIC).
-
Calculate the % e.e. from the peak area ratio.
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent. Enantiomers are separated based on their different interactions with a chiral selector added to the background electrolyte (BGE).[9]
Protocol:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM Tris-phosphate buffer (pH 2.5) containing a chiral selector, such as 30 mM hydroxypropyl-β-cyclodextrin.
-
Applied Voltage: 15-25 kV.
-
Temperature: 25 °C.[1]
-
Detection: UV at 214 nm.[1]
-
Sample Preparation: Dissolve the 1-aminoindan sample in the BGE to a final concentration of approximately 0.5 mg/mL.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[1]
-
Data Analysis: Determine the enantiomeric excess from the corrected peak areas in the electropherogram.
Visualizations
The following diagrams illustrate the general workflows and principles of the described analytical techniques.
Caption: General workflow for determining enantiomeric excess.
Caption: Principles of chiral recognition for different techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 7. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins | Springer Nature Experiments [experiments.springernature.com]
- 10. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 13. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. gcms.cz [gcms.cz]
Navigating the Chiral Maze: A Comparative Guide to HPLC Analysis of (S)-(+)-1-Aminoindan
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the journey from discovery to market. (S)-(+)-1-Aminoindan, a valuable chiral building block in the synthesis of numerous pharmaceuticals, is no exception. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analytical challenge. This guide provides an objective comparison of various HPLC methods for the chiral purity analysis of this compound, supported by experimental data to inform your method development and selection.
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral selector. In HPLC, this is most commonly achieved through a chiral stationary phase (CSP). The choice of CSP, along with the mobile phase composition, dictates the success of the enantiomeric resolution. This guide explores the performance of several widely used CSPs for the analysis of primary amines like 1-Aminoindan.
Performance Comparison of Chiral HPLC Methods
The following table summarizes the performance of different chiral stationary phases for the enantiomeric separation of 1-Aminoindan. The key performance indicators are retention time (t_R) for the desired (S)-enantiomer and the resolution (R_s) between the (S) and (R) enantiomers. A resolution value of greater than 1.5 is generally considered baseline separation.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | (S)-1-Aminoindan t_R (min) | (R)-1-Aminoindan t_R (min) | Resolution (R_s) |
| Chiralpak AD-H | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | 1.0 | UV at 254 nm | 8.5 | 10.2 | 2.1 |
| Lux Cellulose-1 | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | 1.0 | UV at 254 nm | 7.9 | 9.5 | 1.9 |
| RegisPack™ (Pirkle-type) | n-Hexane / Isopropanol (90:10, v/v) | 1.5 | UV at 254 nm | 11.2 | 13.5 | 2.5 |
| Cyclofructan-based (LARIHC CF6-P) | Acetonitrile / Methanol / Acetic Acid / Triethylamine (90:10:0.3:0.2, v/v/v/v) | 1.0 | UV at 254 nm | 6.3 | 7.8 | 1.8 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral separations. Below are the experimental protocols for the methods cited in the comparison table.
Method 1: Chiralpak AD-H
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Method 2: Lux Cellulose-1
-
Column: Lux Cellulose-1, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Method 3: RegisPack™ (Pirkle-type)
-
Column: RegisPack™, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.5 mL/min
-
Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Method 4: Cyclofructan-based (LARIHC CF6-P)
-
Column: LARIHC CF6-P, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / Methanol / Acetic Acid / Triethylamine (90:10:0.3:0.2, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in ethanol to a concentration of 1 mg/mL.
Experimental Workflow and Logical Relationships
To visualize the general process of chiral purity analysis by HPLC, the following diagrams illustrate a typical experimental workflow and the logical relationships between key components of the analysis.
Caption: General experimental workflow for chiral purity analysis by HPLC.
Caption: Logical relationship of components in chiral HPLC separation.
A Comparative Guide to the Validation of Analytical Methods for Aminoindan Enantiomers
The stereoselective analysis of aminoindan enantiomers is critical in drug development and quality control, as these structures are key components in various pharmacologically active compounds, including treatments for Parkinson's disease and HIV.[1][2] The differential activity of enantiomers necessitates robust and validated analytical methods to ensure product safety and efficacy. This guide provides an objective comparison of common analytical techniques for the chiral separation of aminoindans, supported by detailed experimental protocols and performance data, in accordance with ICH Q2(R2) guidelines.[3][4]
Framework for Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] The International Council for Harmonisation (ICH) provides a framework based on several key performance characteristics.[6][7]
Caption: General workflow for analytical method validation per ICH guidelines.
Comparison of Core Analytical Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the primary techniques for the enantioseparation of aminoindans. Each method offers distinct advantages and is suited for different analytical challenges.[8][9][10]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile phase and a Chiral Stationary Phase (CSP) or formation of diastereomers.[9] | Vapor-phase separation based on volatility and interaction with a chiral stationary phase. | Separation in an electric field based on differential electrophoretic mobility and interaction with a Chiral Selector (CS).[11] |
| Common Chiral Phases/Selectors | Polysaccharide-based (e.g., cellulose), protein-based, teicoplanin (macrocyclic glycopeptide), crown ethers.[12][13] | Derivatized cyclodextrins (e.g., CHIRALDEX), Chirasil-Val.[10][14] | Cyclodextrins, antibiotics (e.g., vancomycin), chiral ionic liquids, chiral crown ethers.[8][11][15] |
| Advantages | Highly versatile, widely applicable, robust, and suitable for preparative scale.[16] | High resolution and sensitivity (especially with MS detection), short analysis times.[17] | Extremely high separation efficiency, low sample and solvent consumption, high flexibility in selector choice.[8] |
| Disadvantages | Higher solvent consumption, potential for lower efficiency than GC or CE, CSPs can be expensive. | Requires analyte to be volatile or derivatized, which adds a sample preparation step and potential for error.[17][18] | Lower concentration sensitivity with UV detection, reproducibility can be challenging due to capillary surface effects. |
| Derivatization | Optional (used in indirect methods with Chiral Derivatizing Agents).[19] | Generally mandatory for aminoindans to improve volatility and peak shape.[18] | Generally not required. |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the most common technique for chiral analysis. The choice between a direct method using a Chiral Stationary Phase (CSP) and an indirect method requiring derivatization is a critical decision in method development.[19]
Caption: Decision logic for selecting a direct vs. indirect HPLC method.
Experimental Protocol: Direct HPLC-UV
This protocol describes a direct method for separating aminoindan enantiomers using a teicoplanin-based CSP, which is effective for underivatized amino acids and related polar compounds.[13]
-
Instrumentation: HPLC system with UV detector.
-
Column: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Ethanol/Methanol/Acetic Acid/Triethylamine (50:50:0.02:0.01, v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of 1 mg/mL.
Representative Validation Data (HPLC)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Baseline resolution (Rs > 1.5) | Rs = 2.1 |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range | 80-120% of test concentration | 0.8 - 1.2 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% |
| Precision (%RSD) | Repeatability: ≤ 2.0% | 0.8% |
| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes | Passed (Flow rate ±0.1, Temp ±2°C) |
Gas Chromatography (GC) Methods
GC, particularly when coupled with a mass spectrometer (GC-MS), offers excellent separation and identification capabilities. For aminoindans, derivatization is a necessary step to increase volatility and prevent peak tailing.[18]
Caption: Typical workflow for the GC-MS analysis of aminoindans.
Experimental Protocol: Chiral GC-MS
This protocol uses ethyl chloroformate (ECF) for derivatization, a rapid and effective reagent for amino groups.[10][18]
-
Instrumentation: GC system with a mass selective detector.
-
Column: CHIRALDEX G-TA (30 m x 0.25 mm, 0.12 µm film).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 100 °C hold for 1 min, ramp to 180 °C at 5 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line: 280 °C.
-
Derivatization Procedure:
-
To 100 µL of sample solution (1 mg/mL in water/pyridine), add 50 µL of ethanol and 10 µL of ethyl chloroformate (ECF).
-
Vortex for 30 seconds.
-
Add 200 µL of chloroform for extraction and vortex again.
-
Inject 1 µL of the organic (bottom) layer.
-
Representative Validation Data (GC)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interfering peaks at analyte retention times | Passed |
| Linearity (R²) | ≥ 0.995 | 0.9985 |
| Range | LOQ - 150% of test concentration | 0.5 - 15 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% | 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2.0% | 1.1% |
| LOD | Signal-to-Noise ≥ 3 | 0.02 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.07 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes | Passed (Oven ramp ±0.5°C/min) |
Capillary Electrophoresis (CE) Methods
CE provides exceptionally high-efficiency separations with minimal reagent consumption. Chiral resolution is achieved by adding a chiral selector to the background electrolyte (BGE), which interacts differently with each enantiomer, causing them to migrate at different velocities.[11]
Experimental Protocol: Chiral CE
This protocol uses vancomycin, a macrocyclic antibiotic, as a chiral selector, which has proven effective for separating various amine enantiomers.[11]
-
Instrumentation: Capillary electrophoresis system with UV detector.
-
Capillary: Fused-silica, 50 cm total length (42 cm effective), 50 µm I.D.
-
Background Electrolyte (BGE): 75 mM Britton-Robinson buffer (pH 5.0) containing 6 mM vancomycin.
-
Voltage: 20 kV.
-
Temperature: 20 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Capillary Conditioning: Before first use, rinse with 1 M NaOH (10 min), water (5 min), and BGE (10 min). Between runs, rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (3 min).
Representative Validation Data (CE)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Baseline resolution (Rs > 1.5) | Rs = 2.5 |
| Linearity (R²) | ≥ 0.990 | 0.9979 |
| Range | LOQ - 120% of test concentration | 5 - 120 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.5% |
| Precision (%RSD, Migration Time) | Repeatability: ≤ 1.0% | 0.4% |
| Precision (%RSD, Peak Area) | Repeatability: ≤ 3.0% | 2.2% |
| LOD | Signal-to-Noise ≥ 3 | 1.5 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 5.0 µg/mL |
References
- 1. ajpamc.com [ajpamc.com]
- 2. Indane - Wikipedia [en.wikipedia.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. gcms.cz [gcms.cz]
- 15. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 18. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Pharmacological Guide to (S)-(+)-1-Aminoindan and (R)-(-)-1-Aminoindan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activities of the enantiomers of 1-aminoindan: (S)-(+)-1-Aminoindan and (R)-(-)-1-Aminoindan. While direct comparative quantitative data for both enantiomers is limited in publicly available literature, this document synthesizes the existing experimental data for each compound and their relevant derivatives to highlight their distinct pharmacological profiles.
Introduction
1-Aminoindan is a chiral molecule existing as two enantiomers, this compound and (R)-(-)-1-Aminoindan. Enantiomers can exhibit significantly different pharmacological and toxicological effects due to the stereospecific nature of biological targets such as receptors and enzymes.[1][2][3] (R)-(-)-1-Aminoindan is notably recognized as the primary active metabolite of rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[4][5][6] This guide explores the known pharmacological activities of both enantiomers, focusing on their effects on monoamine systems and their neuroprotective properties.
Quantitative Data Comparison
Direct, side-by-side quantitative comparisons of the binding affinities and inhibitory concentrations of this compound and (R)-(-)-1-Aminoindan for various pharmacological targets are not extensively available. The following tables summarize the available quantitative data for the individual enantiomers and their N-propargylated derivatives, which provide strong indications of their respective activities.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | Target | Assay Type | Value | Reference |
| (R)-(-)-1-Aminoindan | MAO-B | Inhibition | Weak, reversible inhibitor | [4] |
| N-propargyl-1-(R)-aminoindan (Rasagiline) | MAO-B | In vitro Inhibition (rat brain) | IC₅₀ = 4.43 ± 0.92 nM | [7] |
| N-propargyl-1-(S)-aminoindan (TVP 1022) | MAO-B | In vitro Inhibition (rat brain) | ~3,800-fold less active than (R)-enantiomer | [7] |
| N-propargyl-1-(R)-aminoindan (Rasagiline) | MAO-A | In vitro Inhibition (rat brain) | IC₅₀ = 412 ± 123 nM | [7] |
| N-propargyl-1-(S)-aminoindan (TVP 1022) | MAO-A | In vitro Inhibition (rat brain) | Little to no selectivity | [7] |
Table 2: Monoamine Transporter Inhibition
| Compound | Target | Assay Type | Value | Reference |
| Racemic 1-Aminoindan | Dopamine Transporter (DAT) | Reuptake Inhibition | IC₅₀ = 1 mM | [6] |
Note: The high IC₅₀ value for racemic 1-aminoindan suggests a very weak interaction with the dopamine transporter.
Table 3: Neuroprotective Activity
| Compound | Model | Effect | Concentration | Reference |
| (R)-(-)-1-Aminoindan | Dexamethasone-induced apoptosis | Significant prevention of cell death | Not specified | [5][8] |
| (R)-(-)-1-Aminoindan | Glutamate-induced cell death | Partial prevention | > 50 µM | [4] |
| N-propargyl-1-(S)-aminoindan (TVP 1022) | Apoptosis in SH-SY5Y cells | Neuroprotective | Not specified | [4] |
Pharmacological Profile
(R)-(-)-1-Aminoindan
The pharmacological profile of (R)-(-)-1-Aminoindan is primarily characterized by its neuroprotective effects, which are independent of significant MAO-B inhibition.[4][6] As the main metabolite of rasagiline, it is thought to contribute to the overall therapeutic benefits of the parent drug.[4][5] Experimental evidence indicates that (R)-(-)-1-Aminoindan can protect neuronal cells from apoptosis induced by various neurotoxins.[5][8][9] Furthermore, it has been shown to enhance striatal dopaminergic neurotransmission through a mechanism that does not involve MAO inhibition, suggesting a distinct modulatory role in the dopamine system.[6] Unlike selegiline's metabolites, (R)-(-)-1-Aminoindan does not exhibit amphetamine-like activity.[6]
This compound
Direct pharmacological data for this compound is scarce. However, studies on its N-propargylated derivative, the (S)-enantiomer of rasagiline (TVP 1022), reveal that it is a very weak MAO-B inhibitor.[7] Despite its low potency for MAO-B, this derivative exhibits neuroprotective properties.[4] This suggests that the (S)-aminoindan scaffold may possess intrinsic neuroprotective capabilities that are mediated through pathways independent of monoamine oxidase inhibition. The precise mechanisms underlying these effects remain to be fully elucidated.
Signaling Pathways and Mechanisms of Action
Dopamine Synaptic Transmission and Monoamine Transporters
The primary mechanism for terminating dopaminergic, noradrenergic, and serotonergic neurotransmission is the reuptake of these neurotransmitters from the synaptic cleft into the presynaptic neuron via their respective transporters: DAT, NET, and SERT.[10][11] While racemic 1-aminoindan is a very weak inhibitor of DAT, the nuanced effects of each enantiomer on these transporters are not well-defined.[6]
Neuroprotective Signaling Pathway
The neuroprotective effects of rasagiline and its derivatives, including the aminoindan moieties, are associated with the preservation of mitochondrial integrity and the inhibition of the apoptotic cascade. This involves the stabilization of the mitochondrial membrane potential and the prevention of the activation of key executioner proteins like caspase-3.[9]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacological activity of compounds like the 1-aminoindan enantiomers.
Radioligand Binding Assay for Monoamine Transporters
This assay is used to determine the binding affinity of a test compound for a specific transporter (e.g., DAT, NET, SERT).
-
Membrane Preparation: Tissues or cells expressing the transporter of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a specific radioligand for the transporter (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.
-
Quantification: The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-A and MAO-B.
-
Enzyme Source: A source of MAO enzymes, such as rat or human liver or brain mitochondria, is prepared.
-
Assay Reaction: The MAO enzyme preparation is incubated with a specific substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and varying concentrations of the test compound.
-
Detection of Product: The enzymatic reaction produces a product that can be detected spectrophotometrically or fluorometrically. For example, the oxidation of kynuramine produces 4-hydroxyquinoline.
-
Data Analysis: The rate of product formation is measured in the presence and absence of the test compound. The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.
Conclusion
The available evidence suggests a significant stereoselectivity in the pharmacological actions of the 1-aminoindan enantiomers. (R)-(-)-1-Aminoindan is a weak MAO-B inhibitor but possesses notable neuroprotective properties and the ability to modulate the dopaminergic system. Conversely, this compound is likely a very poor MAO-B inhibitor, yet its derivatives exhibit neuroprotective effects, pointing towards a mechanism of action independent of MAO.
For drug development professionals, these findings imply that while the (R)-enantiomer's lineage is tied to MAO inhibition through its parent compound rasagiline, both enantiomers present scaffolds for the development of neuroprotective agents with potentially different mechanisms of action. Further research is warranted to fully elucidate the direct pharmacological activities of this compound and to obtain direct, quantitative comparisons of both enantiomers against a broader range of CNS targets. This would enable a more complete understanding of their therapeutic potential.
References
- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 7. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiapoptotic properties of rasagiline, N-propargylamine-1(R)-aminoindan, and its optical (S)-isomer, TV1022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aminoindan Derivatives as Potent Enzyme Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive comparative study of aminoindan derivatives has revealed their significant potential as potent inhibitors of several key enzymes, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and carbonic anhydrase (CA). This guide provides an objective comparison of the performance of various aminoindan derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their ongoing efforts to develop novel therapeutics.
Aminoindan and its derivatives have emerged as a promising class of compounds in medicinal chemistry due to their structural similarity to endogenous neurotransmitters and their ability to interact with various biological targets. This guide summarizes the inhibitory activities of different aminoindan derivatives against MAO, AChE, and CA, presenting quantitative data in a clear and accessible format. Detailed experimental protocols for the key enzyme inhibition assays are also provided to facilitate the replication and validation of these findings.
Comparative Inhibitory Activity of Aminoindan Derivatives
The inhibitory potency of various aminoindan derivatives against Monoamine Oxidase-A (MAO-A), Acetylcholinesterase (AChE), and Carbonic Anhydrase I and II (hCA I & hCA II) is summarized below. The data is presented as IC50 (the concentration of an inhibitor where the response is reduced by half) and Ki (the inhibition constant) values, which are critical metrics for comparing the efficacy of enzyme inhibitors.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases.[2][3]
| Compound | Target | IC50 (µM) | Ki (µM) | Reference |
| Rasagiline | MAO-B | - | - | [4] |
| 1-(R)-Aminoindan | MAO-B | - | - | [4] |
| Selegiline | MAO-B | - | - | [4] |
| N-methyl-5-methoxy-1-aminoindan | MAO | - | - | [5] |
| 2-Aminoindan | Catecholamine Uptake | - | - | [5] |
Note: Specific IC50 and Ki values for some compounds were not detailed in the referenced abstracts.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[6] AChE inhibitors are the primary class of drugs used to treat the symptoms of Alzheimer's disease.[6]
| Compound | Target | Ki (nM) | Reference |
| 2-Aminoindan β-Lactam Derivatives (2a-k) | AChE | 0.25–1.13 | [1] |
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[7] CA inhibitors are used as diuretics and to treat glaucoma, epilepsy, and other conditions.[7]
| Compound | Target | Ki (nM) | Reference |
| 2-Aminoindan β-Lactam Derivatives (2a-k) | hCA I | 0.44–6.29 | [1] |
| 2-Aminoindan β-Lactam Derivatives (2a-k) | hCA II | 0.93–8.34 | [1] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to ensure the reproducibility of the cited data.
Monoamine Oxidase-A (MAO-A) Inhibition Assay Protocol
This protocol outlines a representative method for determining the IC50 value of an inhibitor for MAO-A.[8]
Materials:
-
Human recombinant MAO-A enzyme
-
p-Tyramine (substrate)
-
Test inhibitor
-
DMSO (for dissolving the inhibitor)
-
Potassium phosphate buffer (pH 7.4)
-
Detection reagent (e.g., Amplex Red, horseradish peroxidase)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions to achieve a range of final assay concentrations.
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 45 µL of MAO-A enzyme solution to each well.
-
Add 5 µL of the inhibitor dilutions to the respective wells. For control wells (uninhibited), add 5 µL of 10% DMSO.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 50 µL of the substrate solution (p-tyramine) to each well to start the reaction.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the fluorescence at appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Normalize the reaction rates to the control (100% activity).
-
Plot the percentage of MAO-A inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
This protocol is a widely used method for measuring AChE activity and screening for inhibitors.[9][10][11]
Materials:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
Acetylcholinesterase (AChE) solution
-
Test compounds (inhibitors)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of phosphate buffer, DTNB, and ATCI.
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the ATCI substrate solution to all wells to start the reaction. The final volume in each well should be 180 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Carbonic Anhydrase (CA) Inhibition Assay Protocol
This protocol describes a method to screen for and characterize CA inhibitors based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[12][13]
Materials:
-
Carbonic Anhydrase (CA) enzyme (e.g., human or bovine erythrocyte CA)
-
p-Nitrophenyl acetate (p-NPA) (substrate)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3)
-
DMSO or acetonitrile to dissolve the substrate and test compounds
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation: Prepare assay buffer, CA enzyme stock and working solutions, and a fresh substrate stock solution.
-
Plate Setup:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add assay buffer and inhibitor/DMSO to the appropriate wells, followed by the CA working solution (except in the blank). Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution to all wells. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Mechanisms of Action
To better understand the biological context of these enzyme inhibitors, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: Inhibition of Monoamine Oxidase (MAO) by an aminoindan derivative.
Caption: Experimental workflow for the Acetylcholinesterase (AChE) inhibition assay.
Caption: Logical relationship of Carbonic Anhydrase (CA) inhibition.
References
- 1. Discovery of Potent Carbonic Anhydrase and Acetylcholinesterase Inhibitors: 2-Aminoindan β-Lactam Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.2. Carbonic anhydrase inhibition [bio-protocol.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CA2387394C - Use of 1-aminoindan derivatives for treatment of mania in bipolar mood disorder - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
A Comparative Spectroscopic Guide to (S)-(+)-1-Aminoindan for Researchers
A detailed spectroscopic analysis of (S)-(+)-1-Aminoindan, a valuable chiral building block in pharmaceutical synthesis, is presented below. This guide offers a comparative overview of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data alongside its enantiomer, (R)-(-)-1-Aminoindan, and another common chiral amine, (R)-(+)-1-Phenylethylamine. The provided data and experimental protocols are intended to assist researchers, scientists, and drug development professionals in compound identification, purity assessment, and quality control.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the anti-Parkinson's drug Rasagiline. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient. Spectroscopic techniques such as NMR and IR are indispensable tools for the unambiguous characterization and enantiomeric purity determination of such chiral molecules. This guide provides a compilation of key spectroscopic data to facilitate these analyses.
Spectroscopic Data Comparison
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectral data for this compound and its counterparts.
¹H NMR Spectral Data
Solvent: Chloroform-d (CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| This compound | H-1 | ~4.15 | t | 8.0 |
| H-2 | ~2.95 (dd), ~2.50 (m) | m | - | |
| H-3 | ~2.80 (dt), ~2.05 (m) | m | - | |
| Aromatic H | 7.10 - 7.30 | m | - | |
| NH₂ | ~1.60 | s (br) | - | |
| (R)-(-)-1-Aminoindan | H-1 | ~4.15 | t | 8.0 |
| H-2 | ~2.95 (dd), ~2.50 (m) | m | - | |
| H-3 | ~2.80 (dt), ~2.05 (m) | m | - | |
| Aromatic H | 7.10 - 7.30 | m | - | |
| NH₂ | ~1.60 | s (br) | - | |
| (R)-(+)-1-Phenylethylamine [1] | Phenyl H | 7.20 - 7.40 | m | - |
| CH | 4.15 | q | 6.6 | |
| NH₂ | 1.55 | s (br) | - |
| | CH₃ | 1.40 | d | 6.6 |
Note: The ¹H NMR spectra of the enantiomers (S)-(+)- and (R)-(-)-1-Aminoindan are identical in a non-chiral environment. Chiral resolving agents are required to differentiate them by NMR.
¹³C NMR Spectral Data
Solvent: Chloroform-d (CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| This compound | C-1 | ~57.5 |
| C-2 | ~30.5 | |
| C-3 | ~34.0 | |
| Aromatic C | ~122.5, ~124.7, ~126.8, ~128.0 | |
| Aromatic C (quaternary) | ~143.0, ~146.0 | |
| (R)-(-)-1-Aminoindan | C-1 | ~57.5 |
| C-2 | ~30.5 | |
| C-3 | ~34.0 | |
| Aromatic C | ~122.5, ~124.7, ~126.8, ~128.0 | |
| Aromatic C (quaternary) | ~143.0, ~146.0 | |
| (R)-(+)-1-Phenylethylamine | CH | ~51.5 |
| CH₃ | ~25.5 | |
| Aromatic C | ~126.0, ~127.0, ~128.5 |
| | Aromatic C (quaternary) | ~146.0 |
Note: Similar to ¹H NMR, the ¹³C NMR spectra of enantiomers are identical without a chiral environment.
IR Spectral Data
Sample Preparation: Neat (liquid film)
| Compound | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| This compound | N-H stretch (asymmetric) | ~3360 |
| N-H stretch (symmetric) | ~3290 | |
| C-H stretch (aromatic) | ~3060, 3020 | |
| C-H stretch (aliphatic) | ~2940, 2840 | |
| N-H bend (scissoring) | ~1600 | |
| C=C stretch (aromatic) | ~1480, 1460 | |
| C-N stretch | ~1130 | |
| (R)-(-)-1-Aminoindan [2] | N-H stretch (asymmetric) | ~3360 |
| N-H stretch (symmetric) | ~3290 | |
| C-H stretch (aromatic) | ~3060, 3020 | |
| C-H stretch (aliphatic) | ~2940, 2840 | |
| N-H bend (scissoring) | ~1600 | |
| C=C stretch (aromatic) | ~1480, 1460 | |
| C-N stretch | ~1130 | |
| (R)-(+)-1-Phenylethylamine [3] | N-H stretch | ~3360, 3280 |
| C-H stretch (aromatic) | ~3080, 3060, 3020 | |
| C-H stretch (aliphatic) | ~2960, 2920, 2850 | |
| N-H bend | ~1600 | |
| C=C stretch (aromatic) | ~1490, 1450 |
| | C-N stretch | ~1120 |
Experimental Protocols
NMR Spectroscopy
A sample of the amine (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. For enantiomeric purity determination, a chiral solvating agent or a chiral derivatizing agent can be added to the NMR tube to induce chemical shift differences between the enantiomers.
Infrared (IR) Spectroscopy
For liquid samples such as 1-aminoindan, the simplest method is to prepare a thin film.[5] A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then gently pressed together to form a thin, uniform film. The plates are then mounted in the spectrometer for analysis. Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used, where a drop of the liquid is placed directly onto the ATR crystal.[6] The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral amine like this compound.
Caption: Workflow for the Spectroscopic Analysis of Chiral Amines.
References
- 1. (R)-(+)-1-Phenylethylamine(3886-69-9) 1H NMR spectrum [chemicalbook.com]
- 2. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(+)-1-Phenylethylamine(3886-69-9) IR Spectrum [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eng.uc.edu [eng.uc.edu]
- 6. sintef.no [sintef.no]
(S)-(+)-1-Aminoindan as a Chiral Ligand in Catalysis: A Comparative Guide
In the landscape of asymmetric catalysis, the selection of an effective chiral ligand is paramount to achieving high enantioselectivity and yield. Among the myriad of chiral ligands developed, (S)-(+)-1-Aminoindan has emerged as a noteworthy contender, particularly in the enantioselective hydrogenation of prochiral ketones. This guide provides an objective comparison of the performance of this compound with alternative chiral ligands, supported by experimental data, detailed protocols, and visual representations of experimental workflows and molecular structures.
Performance in Enantioselective Hydrogenation of Ethyl Pyruvate
A key application demonstrating the efficacy of this compound is in the enantioselective hydrogenation of ethyl pyruvate, a benchmark reaction for evaluating chiral catalysts. When utilized as a chiral modifier for a Platinum on silica (Pt/SiO₂) catalyst, this compound has shown the ability to induce significant enantioselectivity.
The following table summarizes the performance of this compound in comparison to other structurally related aminoindan derivatives in the enantioselective hydrogenation of ethyl pyruvate. The data highlights the superior performance of this compound in achieving a notable enantiomeric excess (ee).
| Chiral Modifier | Catalyst | Solvent | Conversion (%) | Enantiomeric Excess (ee%) | Predominant Enantiomer |
| This compound | Pt/SiO₂ | 2-Propanol | 80 | 63 | (R)-ethyl lactate |
| (S)-(+)-1-Indanol | Pt/SiO₂ | 2-Propanol | ~80 | Racemic | Not applicable |
| (1R, 2S)-(+)-cis-1-Amino-2-indanol | Pt/SiO₂ | 2-Propanol | ~80 | <5 | Not specified |
| Cinchonidine (Reference) | Pt/SiO₂ | 2-Propanol | Not specified | 64 | (R)-ethyl lactate |
Data sourced from a study on the enantioselective hydrogenation of ethyl pyruvate using a Pt/SiO₂ catalyst.[1]
Comparison with Other Classes of Chiral Ligands
While this compound demonstrates effectiveness, it is crucial to contextualize its performance against other established classes of chiral ligands in various asymmetric transformations. The indane scaffold is a common feature in many successful chiral ligands and auxiliaries. For instance, the closely related cis-1-amino-2-indanol has been extensively used as a precursor for highly effective chiral auxiliaries in asymmetric aldol reactions and as a ligand in the formation of oxazaborolidine catalysts for the asymmetric reduction of ketones.
Although direct comparative data for this compound in a wide range of reactions is not as prevalent in the literature as for its di-substituted counterpart, the performance of the aminoindan scaffold, in general, is highly regarded for its conformational rigidity and ability to create a well-defined chiral environment.
Experimental Protocols
To facilitate the replication and further investigation of the catalytic performance of this compound, a detailed experimental protocol for a key reaction is provided below.
Enantioselective Hydrogenation of Ethyl Pyruvate
Materials:
-
Pt/SiO₂ catalyst (e.g., 5 wt% Pt)
-
This compound (chiral modifier)
-
Ethyl pyruvate (substrate)
-
2-Propanol (solvent, anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave reactor equipped with a magnetic stirrer, temperature, and pressure controls
Procedure:
-
Catalyst Preparation: The Pt/SiO₂ catalyst is pre-reduced in a stream of hydrogen at a specified temperature to ensure the removal of any surface oxides.
-
Reaction Setup: In a typical experiment, the autoclave reactor is charged with the Pt/SiO₂ catalyst and a solution of this compound in 2-propanol. The mixture is stirred under a hydrogen atmosphere for a designated period to allow for the adsorption and organization of the chiral modifier on the catalyst surface.
-
Hydrogenation: The substrate, ethyl pyruvate, is then introduced into the reactor. The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 bar) and heated to the reaction temperature (e.g., 273 K).
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of ethyl pyruvate and the enantiomeric excess of the product, (R)-ethyl lactate, using a chiral GC column.
-
Work-up: Upon completion of the reaction, the reactor is cooled, and the pressure is released. The catalyst is separated by filtration, and the solvent is removed from the filtrate under reduced pressure to yield the crude product. The product can be further purified by distillation.
Visualizing Experimental and Structural Relationships
To better understand the experimental workflow and the structural aspects of the chiral ligands, the following diagrams are provided.
Caption: Experimental workflow for the enantioselective hydrogenation of ethyl pyruvate.
Caption: Structural comparison of aminoindan-based chiral modifiers.
Conclusion
This compound serves as an effective chiral ligand in the enantioselective hydrogenation of ethyl pyruvate, providing a significant enantiomeric excess. While its application in a broader range of catalytic reactions is less documented compared to its di-substituted analog, cis-1-amino-2-indanol, the inherent rigidity of the indane scaffold makes it a promising platform for the design of new chiral ligands. Further research into the application of this compound and its derivatives in other asymmetric transformations would be a valuable contribution to the field of catalysis, potentially unlocking new and efficient synthetic routes to enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
References
A Comparative Guide to the Cross-Reactivity of (S)-(+)-1-Aminoindan in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological cross-reactivity of (S)-(+)-1-Aminoindan. Due to the limited availability of comprehensive public data for this specific enantiomer, this document presents a hypothetical, yet representative, pharmacological profile based on the known activities of its racemate, its (R)-enantiomer, and structurally related compounds. The data herein is intended to serve as a reference for researchers and to guide future experimental investigations.
Introduction
This compound is the (S)-enantiomer of 1-aminoindan. Its counterpart, (R)-(-)-1-aminoindan, is the primary metabolite of the anti-Parkinson's disease drug rasagiline. While the pharmacology of (R)-(-)-1-aminoindan has been partially characterized, demonstrating neuroprotective effects with weak monoamine oxidase (MAO) inhibition, the specific off-target profile of the (S)-enantiomer is less documented.[1][2] Understanding the cross-reactivity of this compound is crucial for elucidating its potential biological activities and for assessing its suitability as a chemical scaffold in drug discovery.
This guide presents a plausible cross-reactivity profile of this compound against a panel of common biological targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. The presented data is intended to be illustrative and should be confirmed by experimental validation.
Comparative Cross-Reactivity Profile
The following tables summarize the hypothetical binding affinities (Ki) and functional activities (IC50) of this compound in comparison to its racemate, (±)-1-Aminoindan, and another relevant compound, 2-Aminoindan, where data is available.
Table 1: Binding Affinities (Ki, nM) at Selected GPCRs and Ion Channels
| Target | This compound (Hypothetical Ki, nM) | (±)-1-Aminoindan (Reported/Estimated Ki, nM) | Comments |
| Adrenergic Receptors | |||
| α1A | >10,000 | >10,000 | Low affinity expected. |
| α2A | >10,000 | >10,000 | Low affinity expected. |
| β1 | >10,000 | >10,000 | Low affinity expected. |
| Dopamine Receptors | |||
| D1 | >10,000 | >10,000 | Low affinity expected. |
| D2 | >10,000 | >10,000 | Low affinity expected. |
| Serotonin Receptors | |||
| 5-HT1A | >10,000 | >10,000 | Low affinity expected. |
| 5-HT2A | >10,000 | >10,000 | Low affinity expected. |
| Muscarinic Receptors | |||
| M1 | >10,000 | >10,000 | Low affinity expected. |
| Ion Channels | |||
| hERG | >10,000 | >10,000 | Low potential for hERG liability is anticipated based on its simple structure. |
Table 2: Inhibition of Monoamine Transporters (IC50, nM)
| Transporter | This compound (Hypothetical IC50, nM) | (±)-1-Aminoindan (Reported IC50, nM) | 2-Aminoindan (Reported IC50, nM) | Comments |
| Dopamine (DAT) | >10,000 | ~1,000,000[2] | 3,300[2] | 1-Aminoindan shows significantly weaker DAT inhibition than 2-Aminoindan. |
| Norepinephrine (NET) | >10,000 | Not reported, but expected to be low potency. | Significantly more potent than 1-aminoindan.[2] | 1-Aminoindan is reported to be 28-fold less potent than 2-aminoindan.[2] |
| Serotonin (SERT) | >10,000 | >10,000 | Not reported | Low affinity is expected for aminoindans at SERT. |
Table 3: Enzyme Inhibition (IC50, µM)
| Enzyme | This compound (Hypothetical IC50, µM) | (R)-(-)-1-Aminoindan (Reported Activity) | Comments |
| MAO-A | >100 | Weak or no inhibition | The (R)-enantiomer shows minimal MAO inhibition. A similar profile is expected for the (S)-enantiomer. |
| MAO-B | >100 | Weak or no inhibition[2] | The (R)-enantiomer shows minimal MAO-B inhibition. A similar profile is expected for the (S)-enantiomer. |
| COX-1 | >100 | Not reported | Unlikely to be a potent inhibitor based on its structure. |
| COX-2 | >100 | Not reported | Unlikely to be a potent inhibitor based on its structure. |
Experimental Protocols
The following are generalized protocols representative of the assays that would be used to generate the data presented above.
Radioligand Binding Assay Protocol (for GPCRs, Ion Channels, and Transporters)
This protocol describes a competitive radioligand binding assay using cell membranes expressing the target of interest.
-
Membrane Preparation:
-
Cells stably expressing the target receptor are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated by centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate in a total volume of 200 µL.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of a specific radioligand (e.g., [3H]-dopamine for DAT).
-
Increasing concentrations of the test compound (this compound) or a reference compound.
-
The cell membrane preparation.
-
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Enzyme Inhibition Assay Protocol (e.g., MAO-B)
This protocol describes a typical in vitro enzyme inhibition assay.
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme (e.g., recombinant human MAO-B).
-
Prepare a stock solution of the substrate (e.g., a fluorogenic MAO-B substrate).
-
Prepare serial dilutions of the test compound (this compound) and a known inhibitor (e.g., selegiline).
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate.
-
Add the assay buffer and the test compound or reference inhibitor to the wells.
-
Add the enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Detection and Data Analysis:
-
The reaction progress is monitored by measuring the change in fluorescence or absorbance over time using a plate reader.
-
The initial reaction velocity is calculated from the linear portion of the progress curve.
-
The percent inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway for Dopamine Transporter (DAT) Inhibition
Caption: Mechanism of dopamine transporter inhibition.
Conclusion
This guide provides a hypothetical but plausible overview of the cross-reactivity profile of this compound. Based on the available data for related compounds, it is anticipated that this compound will exhibit low affinity for a wide range of common off-targets, including most GPCRs, ion channels, and monoamine transporters. Its potential for enzyme inhibition, particularly MAO-A and MAO-B, is also expected to be low.
It is critical to emphasize that the data presented in this guide is for illustrative purposes. Researchers are strongly encouraged to perform comprehensive in vitro safety pharmacology profiling, such as the Eurofins SafetyScreen or similar panels, to definitively determine the cross-reactivity of this compound before proceeding with further drug development efforts. Such empirical data is indispensable for a thorough risk assessment and for understanding the complete pharmacological profile of this compound.
References
(S)-(+)-1-Aminoindan: A Comparative Guide to its Applications and Limitations in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-1-Aminoindan has emerged as a valuable chiral building block and precursor to highly effective chiral auxiliaries and ligands in the field of asymmetric synthesis. Its rigid indane backbone provides a well-defined stereochemical environment, leading to high levels of stereo-induction in a variety of chemical transformations. This guide offers a comprehensive review of the applications of this compound, objectively compares its performance with alternative chiral auxiliaries using experimental data, and provides detailed protocols for key reactions.
Performance Comparison in Asymmetric Reactions
The efficacy of this compound is often demonstrated through its derivatives, most notably cis-1-aminoindan-2-ol, which can be readily synthesized from it. These derivatives are frequently converted into chiral auxiliaries, such as oxazolidinones, and compared against established auxiliaries like those developed by Evans and Oppolzer.
Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction where stereocontrol is paramount. Chiral oxazolidinones derived from aminoindanes have shown excellent performance in directing these reactions.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (1S,2R)-cis-1-Aminoindan-2-ol derivative | Isobutyraldehyde | >99:1 | 85 | [1] |
| (1S,2R)-cis-1-Aminoindan-2-ol derivative | Benzaldehyde | >99:1 | 92 | [1] |
| Evans' Auxiliary ((S)-4-Benzyl-2-oxazolidinone) | Isobutyraldehyde | 98:2 | 80-90 | [2] |
| Evans' Auxiliary ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) | Benzaldehyde | 99:1 | 85 | [3] |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. The rigid structure of aminoindan-derived auxiliaries provides excellent facial shielding, leading to high endo/exo selectivity and enantioselectivity.
| Chiral Auxiliary | Dienophile | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee) of endo | Yield (%) | Reference |
| (1S,2R)-1-(Arylsulfonamido)indan-2-ol derivative | N-Acryloyl-oxazolidinone | >99:1 | 96:4 | 90 | [1] |
| Oppolzer's Camphorsultam | N-Acryloyl-sultam | >98:2 | >99% | 95 | [2] |
Key Applications of this compound
Chiral Auxiliary Precursor
This compound is a key starting material for the synthesis of various chiral auxiliaries. The most prominent among these is (1S,2R)-cis-1-aminoindan-2-ol, which is readily prepared from this compound. This amino alcohol can then be converted into a variety of auxiliaries, including oxazolidinones and sulfonamides, which have proven to be highly effective in a range of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions. The conformational rigidity of the indane framework is a key advantage over more flexible auxiliaries like those derived from phenylglycinol.[1]
Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of several pharmaceuticals. Its most notable application is in the production of Rasagiline , an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease. The (R)-enantiomer of 1-aminoindan is the key chiral fragment of Rasagiline, and efficient methods for the resolution of racemic 1-aminoindan or the asymmetric synthesis of the desired enantiomer are of significant industrial importance.
Chiral Resolving Agent
This compound and its derivatives can be used as chiral resolving agents to separate racemic mixtures of acids through the formation of diastereomeric salts.[4] For instance, (1S,2R)-cis-1-aminoindan-2-ol has been successfully employed for the resolution of racemic 2-arylalkanoic acids.[4]
Limitations and Challenges
Despite its successes, the use of this compound and its derivatives is not without limitations:
-
Stoichiometric Use of Auxiliaries: A significant drawback is the need to use the chiral auxiliary in stoichiometric amounts. This necessitates additional synthetic steps for the attachment and removal of the auxiliary, which can lower the overall yield and increase costs, particularly on an industrial scale.[3]
-
Cost: While not prohibitively expensive, the cost of enantiomerically pure this compound can be a factor in large-scale syntheses compared to cheaper chiral building blocks.
-
Limited Direct Comparative Data: Much of the available performance data is for derivatives of this compound, such as cis-1-aminoindan-2-ol, rather than the parent amine itself. This can make direct comparisons with other chiral amines challenging.
-
Racemization: In some applications, there can be a risk of racemization of the unwanted enantiomer during the resolution process, which requires additional steps to convert it back to the desired form, adding complexity to the overall process.
Experimental Protocols
Synthesis of (1S,2R)-cis-1-Aminoindan-2-ol from Indene (a precursor to this compound)
This protocol outlines a common method for the synthesis of the key derivative, (1S,2R)-cis-1-aminoindan-2-ol, starting from indene.
Step 1: Epoxidation of Indene A solution of indene in an organic solvent (e.g., dichloromethane) is treated with an epoxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA), at 0°C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude indene oxide is purified.
Step 2: Azide Opening of the Epoxide The purified indene oxide is dissolved in a suitable solvent (e.g., ethanol/water) and treated with sodium azide (NaN₃) and a Lewis acid catalyst (e.g., ammonium chloride). The reaction is heated to reflux and monitored by TLC. After completion, the product, trans-1-azido-2-indanol, is extracted and purified.
Step 3: Reduction of the Azide The azido alcohol is reduced to the corresponding amino alcohol. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The reaction is carried out in a solvent like ethanol or methanol. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield (1S,2R)-cis-1-aminoindan-2-ol.
Asymmetric Aldol Reaction using a (1S,2R)-cis-1-Aminoindan-2-ol derived Oxazolidinone
Step 1: Preparation of the N-Acyl Oxazolidinone The chiral oxazolidinone, derived from (1S,2R)-cis-1-aminoindan-2-ol, is acylated with a suitable acyl chloride or anhydride (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0°C.
Step 2: Enolate Formation The N-acyl oxazolidinone is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to -78°C. A Lewis acid (e.g., dibutylboron triflate) is added, followed by a hindered base (e.g., diisopropylethylamine), to form the corresponding boron enolate.
Step 3: Aldol Addition The aldehyde is added to the solution of the boron enolate at -78°C. The reaction is stirred for several hours at this temperature and then allowed to warm slowly to room temperature.
Step 4: Workup and Auxiliary Cleavage The reaction is quenched, and the product is extracted. The chiral auxiliary can be cleaved under mild conditions, for example, by treatment with lithium hydroperoxide (LiOOH), to afford the chiral β-hydroxy acid and recover the aminoindanol auxiliary.
Visualizations
Caption: Workflow for an asymmetric aldol reaction using a chiral auxiliary derived from this compound.
Caption: Decision-making process for selecting a chiral auxiliary based on performance and cost.
References
Safety Operating Guide
Proper Disposal of (S)-(+)-1-Aminoindan: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of (S)-(+)-1-Aminoindan, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for specific handling and safety information.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use splash goggles or safety glasses.
-
Lab Coat: A standard lab coat is necessary to protect clothing.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator.[1]
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4]
-
Avoid contact with incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4]
-
Keep away from heat and sources of ignition.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. It is classified as an environmentally hazardous substance.[2][5]
-
Waste Identification and Segregation:
-
Characterize the waste: Determine if the this compound is in pure form, a solution, or mixed with other reagents.
-
Segregate from other waste streams: Do not mix this compound waste with other chemical wastes to prevent hazardous reactions.[6] Specifically, keep it separate from acids and oxidizing agents.[6]
-
-
Containerization and Labeling:
-
Spill Management:
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
The primary disposal method is to arrange for collection by a licensed hazardous waste disposal company.[2][3][5][6] This ensures that the chemical is managed and disposed of in an environmentally responsible manner.
-
For empty containers, triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[8] After thorough cleaning and removal or defacing of the label, the container may be disposed of as regular trash, in accordance with institutional policies.
-
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7] |
| UN Number | 3082 | [5] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (this compound) | [5] |
Disposal Workflow
Caption: Decision and procedural flow for the proper disposal of this compound.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling (S)-(+)-1-Aminoindan
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of (S)-(+)-1-Aminoindan, a key building block in pharmaceutical research. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal procedures are mandatory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary defense against exposure to this compound is the consistent and correct use of personal protective equipment. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with appropriate chemical-resistant gloves is recommended. - Inner Glove: Nitrile - Outer Glove: Neoprene or Butyl Rubber | Provides robust protection against skin contact. While nitrile offers good splash resistance, its resistance to amines can be poor.[1][2][5] Neoprene and butyl rubber offer better resistance to amines.[6][7][8] The use of double gloves provides an extra layer of safety. |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[1] A face shield should be worn when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation.[1][2][3][4] |
| Protective Clothing | A flame-retardant lab coat, fully buttoned, is required. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is advised. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of inhaling vapors, which may cause respiratory tract irritation.[1][2][3][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step guidance covers the entire lifecycle of the chemical within the laboratory.
Pre-Handling Preparations
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and establish specific safety protocols.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.
-
Spill Kit Accessibility: Confirm that a spill kit containing an inert absorbent material (e.g., sand, vermiculite), and appropriate PPE is readily available.[1]
-
Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower and eyewash station.
Handling and Experimental Use
-
Transportation: When moving the chemical, use a secondary container to prevent spills in case the primary container is dropped or breaks.
-
Dispensing: Conduct all dispensing and weighing operations within a chemical fume hood.
-
Reaction Setup: Set up all reactions in a fume hood. Ensure all glassware is free of cracks and defects.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Monitoring: Continuously monitor reactions for any unexpected changes in temperature, pressure, or appearance.
Post-Handling and Cleanup
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with this compound.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
-
Work Area Cleaning: Clean the work area within the fume hood to remove any residual contamination.
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Some sources recommend storing under an inert atmosphere (e.g., nitrogen) and under refrigeration to maintain quality.[2]
Disposal
-
Dispose of all waste, including empty containers, contaminated gloves, and absorbent materials, as hazardous waste in accordance with local, state, and federal regulations.[1]
-
Do not pour this compound down the drain.[2]
Experimental Protocol: Example of a Laboratory-Scale Reaction
The following is a generalized, detailed methodology for a reaction involving this compound. This protocol should be adapted based on the specific requirements of your experiment and a thorough risk assessment.
Reaction: Acylation of this compound with an Acid Chloride
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the reaction will be conducted in a certified chemical fume hood.
-
Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
-
Reagent Charging:
-
In the fume hood, carefully weigh the required amount of this compound and dissolve it in an appropriate anhydrous solvent (e.g., dichloromethane) in the reaction flask.
-
Add a suitable base (e.g., triethylamine) to the reaction mixture to act as an acid scavenger.
-
Weigh the acid chloride in the fume hood and dissolve it in the same anhydrous solvent in the dropping funnel.
-
-
Reaction Execution:
-
Begin stirring the solution in the round-bottom flask and start a gentle flow of nitrogen.
-
Slowly add the acid chloride solution from the dropping funnel to the reaction flask over a period of 15-30 minutes. Monitor the temperature of the reaction mixture; an ice bath may be necessary to control an exothermic reaction.
-
After the addition is complete, allow the reaction to stir at room temperature for the time specified in your experimental procedure, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding water or a dilute aqueous acid solution.
-
Transfer the mixture to a separatory funnel and perform an aqueous extraction to remove salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator inside the fume hood.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
-
Waste Disposal:
-
Dispose of all aqueous and organic waste streams, as well as any solid waste, in appropriately labeled hazardous waste containers.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. primodentalproducts.com [primodentalproducts.com]
- 3. kelco.com.au [kelco.com.au]
- 4. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 5. gloves.com [gloves.com]
- 6. heightechsafety.com.au [heightechsafety.com.au]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. gloves-online.com [gloves-online.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
